1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone
Description
Properties
CAS No. |
22311-88-2 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1,2-diphenyl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H19NO/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2 |
InChI Key |
GQCCTZGWWWUYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone chemical structure and physicochemical properties
An In-Depth Technical Guide to 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV)
Introduction
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, commonly known by its synonym α-D2PV, is a synthetic derivative of cathinone.[1] Structurally, it is an analog of the potent stimulant α-PVP, where the alkyl chain is replaced by a benzyl group.[1] First synthesized in the 1950s, it has emerged in recent years on the novel psychoactive substances (NPS) market, where it is classified as a designer drug with stimulant effects.[1][2] Its appearance poses a significant challenge for forensic laboratories and toxicology screening, necessitating a comprehensive understanding of its chemical and physical properties for unambiguous identification.
This technical guide serves as a consolidated resource for researchers, analytical chemists, and drug development professionals. It provides an in-depth overview of α-D2PV's chemical structure, physicochemical properties, synthesis, and analytical characterization. The methodologies and insights presented herein are grounded in established chemical principles and forensic analysis findings, providing a self-validating framework for professionals working with this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is the precise definition of its structure and associated identifiers.
Nomenclature and Chemical Identifiers
α-D2PV is systematically named 1,2-diphenyl-2-pyrrolidin-1-ylethanone .[3] It is frequently encountered in literature and forensic reports under various synonyms. The compound is typically prepared and seized as a racemic mixture.[4] Key identification parameters are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2-diphenyl-2-pyrrolidin-1-ylethanone | [3] |
| Common Synonyms | α-D2PV, alpha-D2Pv, DPPE, α-Pyrrolidino-2-phenylacetophenone | [1][3] |
| CAS Number (Free Base) | 22311-88-2 | [5][6] |
| CAS Number (HCl Salt) | 27590-61-0 | [5][6] |
| Molecular Formula | C₁₈H₁₉NO | [5][7] |
| Molecular Weight | 265.35 g/mol | [5][7] |
| Canonical SMILES | C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | [7] |
| InChIKey | GQCCTZGWWWUYLS-UHFFFAOYSA-N | [7] |
Chemical Structure
The structure of α-D2PV features a central ethanone core substituted with two phenyl groups and a pyrrolidinyl ring. The presence of a chiral center at the α-carbon to the carbonyl group means the molecule exists as a pair of enantiomers.
Caption: 2D structure of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone.
Crystal Structure Insights
While data for the free base is limited, the hydrochloride salt has been successfully characterized by X-ray crystallography.[8][9] A study published in Acta Crystallographica revealed that the compound crystallizes as a hydrochloride hemihydrate (C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O).[8][10] This analysis provides definitive proof of connectivity and conformation. Key findings from the crystal structure include:
-
Intermolecular Hydrogen Bonding: The structure exhibits a network of hydrogen bonds involving the pyrrolidinium cation, the chloride anion, and the water molecule of crystallization.[8]
-
π-π Interactions: The two phenyl rings engage in both π-π stacking and edge-to-face π interactions, which contribute to the stability of the crystal lattice.[8]
This detailed structural information is invaluable for computational modeling, understanding receptor interactions, and confirming the identity of seized materials.
Physicochemical Properties
A summary of the known and computed physicochemical properties of α-D2PV is provided below. It is important to note that experimental values for properties such as melting point and solubility are not widely reported in the literature.[3][11]
| Property | Value | Type | Source(s) |
| Physical Form | Typically a white or brown crystalline powder. | Experimental | [12] |
| Melting Point | Not Reported | Experimental | [3][11] |
| Boiling Point | Not Reported | Experimental | [3][11] |
| XLogP3-AA | 3.9 | Computed | [7] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [5] |
| Rotatable Bond Count | 4 | Computed | [5] |
| Complexity | 309 | Computed | [5] |
The high XLogP3-AA value suggests significant lipophilicity, which is consistent with its ability to cross the blood-brain barrier, a characteristic feature of centrally active stimulants.[12]
Synthesis and Purification
Synthetic Approach: The Voight Reaction
α-D2PV can be synthesized via a one-step Voight reaction between benzoin (an α-hydroxy ketone) and pyrrolidine.[2] This reaction is a nucleophilic substitution where the amine displaces the hydroxyl group of benzoin. A more general and modern approach that achieves the same transformation involves the one-pot oxidation and amination of a benzylic alcohol precursor.[13]
Expertise & Experience: The choice of a one-pot synthesis from an appropriate precursor is favored for its operational simplicity and efficiency. The reaction proceeds through an initial oxidation of the alcohol to the corresponding ketone, followed by in-situ α-halogenation (e.g., with N-Bromosuccinimide, NBS) to create a reactive intermediate. This α-bromo ketone is then readily substituted by a secondary amine like pyrrolidine to yield the final α-amino ketone product. This strategy avoids the isolation of sensitive or lachrymatory intermediates.
Experimental Protocol (Representative)
The following is a representative, self-validating protocol for the synthesis of α-amino ketones, adapted from established methodologies.[13]
Step 1: Oxidation and Bromination
-
To a solution of benzoin (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The intermediate formed is 2-bromo-1,2-diphenylethanone.
Step 2: Amination 4. Cool the reaction mixture in an ice bath. 5. Add pyrrolidine (2.5 eq) dropwise to the mixture. The excess amine acts as both the nucleophile and a base to neutralize the HBr byproduct. 6. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
Step 3: Work-up and Purification 7. Quench the reaction with water and perform an acid-base extraction. Extract the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate) to remove non-basic impurities. 8. Basify the aqueous layer with NaOH and extract the product into ethyl acetate. 9. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel.
Step 4: Salt Formation (Optional) 11. Dissolve the purified free base in diethyl ether and add a solution of HCl in ether dropwise to precipitate the hydrochloride salt, which can then be collected by filtration.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of α-D2PV.
Analytical Characterization
Unambiguous identification of α-D2PV requires a multi-technique approach. Data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy collectively provide a unique chemical fingerprint.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique used in forensic laboratories. Under electron ionization (EI), synthetic cathinones undergo characteristic fragmentation. For α-D2PV, the fragmentation is dominated by α-cleavage, leading to the formation of a highly stable benzoylium ion at m/z 105 .[9] This fragment is a strong indicator of a benzoyl moiety and is a common feature in the mass spectra of many cathinone derivatives.
Infrared Spectroscopy (FT-IR)
The FT-IR spectrum provides information about the functional groups present in the molecule. A published spectrum of α-D2PV hydrochloride shows the following key absorption bands.[9]
-
~3030 cm⁻¹ (Aromatic C-H Stretch): Indicates the presence of the phenyl rings.
-
~2960 cm⁻¹ (Aliphatic C-H Stretch): Corresponds to the C-H bonds of the pyrrolidine ring.
-
~1680 cm⁻¹ (C=O Stretch): A strong, sharp absorption characteristic of an aryl ketone. This is a key diagnostic peak.[8]
-
~1450 cm⁻¹ & ~1600 cm⁻¹ (C=C Stretch): Aromatic ring skeletal vibrations.
-
~1220 cm⁻¹ (C-N Stretch): Indicates the bond between the chiral carbon and the pyrrolidine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Predicted ¹H NMR (in CDCl₃, ~400 MHz):
-
δ 7.2-8.0 ppm (m, 10H): A complex multiplet region corresponding to the ten protons of the two phenyl rings.
-
δ ~5.0 ppm (s, 1H): A singlet corresponding to the proton on the chiral α-carbon.
-
δ ~2.5-3.0 ppm (m, 4H): Multiplets for the two CH₂ groups of the pyrrolidine ring adjacent to the nitrogen.
-
δ ~1.8-2.0 ppm (m, 4H): Multiplets for the other two CH₂ groups of the pyrrolidine ring.
Predicted ¹³C NMR (in CDCl₃, ~100 MHz):
-
δ ~198 ppm: Carbonyl carbon (C=O).
-
δ ~128-138 ppm: Multiple signals for the aromatic carbons of the two phenyl rings.
-
δ ~70 ppm: Chiral α-carbon (methine).
-
δ ~50 ppm: Pyrrolidine carbons adjacent to nitrogen.
-
δ ~24 ppm: Other pyrrolidine carbons.
Analytical Confirmation Workflow
Caption: Logical workflow for the analytical confirmation of α-D2PV.
Pharmacological Context and Legal Status
Mechanism of Action
As a synthetic cathinone, α-D2PV is presumed to act as a monoamine transporter inhibitor.[13] Its structural similarity to pyrovalerone analogs suggests it functions primarily as a dopamine (DAT) and norepinephrine (NET) reuptake inhibitor, with significantly lower potency at the serotonin transporter (SERT).[16] This pharmacological profile is consistent with its classification as a central nervous system stimulant. The potency (measured as IC₅₀, the concentration required to inhibit 50% of transporter activity) would be determined using in vitro monoamine uptake inhibition assays in cell lines expressing the human transporters.[17][18] While specific IC₅₀ values for α-D2PV are not widely published, they are expected to be in the nanomolar range for DAT and NET, similar to related compounds.
Legal Status
The emergence of α-D2PV as a designer drug has led to its control in several jurisdictions.
-
Germany: Anlage II (Authorized trade only, not prescriptible)[2]
-
United Kingdom: Class B drug[2]
-
United States: Classified as a "Synthetic Cathinone" by the Drug Enforcement Administration (DEA), placing it under federal control.[7]
Professionals handling this substance should ensure they are in full compliance with all local and national regulations.
Safety and Handling
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is a potent psychoactive compound and should be handled with appropriate safety precautions. All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Accidental exposure may produce stimulant effects; consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.
Conclusion
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) is a synthetic cathinone whose recent emergence requires a robust scientific understanding for its detection and study. This guide has detailed its chemical identity, structure, synthesis, and a multi-faceted analytical approach for its unambiguous identification. While gaps remain in the experimental data for some physicochemical properties, the available crystallographic, spectroscopic, and forensic data, supplemented with expert-driven predictions, provide a solid foundation for researchers. The continued application of these comprehensive analytical workflows is essential for the scientific and regulatory communities to effectively manage the challenges posed by novel psychoactive substances.
References
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Chemical Synthesis Database. (2025, May 20). 1,2-diphenyl-2-pyrrolidin-1-ylethanone. Retrieved from [Link]
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Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]
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European Union Drugs Agency (EUDA). (2026, February 15). Synthetic cathinones drug profile. Retrieved from [Link]
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Molecules. (2024, August 6). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Retrieved from [Link]
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Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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PubMed. (2024, April 1). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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PubChem. (n.d.). Alpha-D2PV. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. Retrieved from [Link]
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ResearchGate. (2024, January). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]
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PubChem. (n.d.). Alpha-D2PV | C18H19NO | CID 33957. Retrieved from [Link]
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MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
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Journal of the Chemical Society. (1935). A study of the benzoin reaction—V. Retrieved from [Link]
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ResearchGate. (n.d.). Biocatalytic Synthesis of α-Amino Ketones. Retrieved from [Link]
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Benzoin Condensation. (n.d.). Retrieved from [Link]
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PubMed. (2024, April 1). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]
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precisionFDA. (n.d.). .ALPHA.-D2PV HYDROCHLORIDE. Retrieved from [Link]
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PMC. (n.d.). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Retrieved from [Link]
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ResearchGate. (n.d.). Monoamine transporter inhibition. Retrieved from [Link]
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Wikipedia. (n.d.). α-D2PV. Retrieved from [Link]
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bioRxiv. (2020, May 6). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. Retrieved from [Link]
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ZORA. (n.d.). In vitro methods to support transporter evaluation in drug discovery and development. Retrieved from [Link]
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ResearchGate. (n.d.). FT–IR spectrum of α-D2PV, (I). Retrieved from [Link]
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Mechanistic Insights into the In Vitro Dopamine Transporter Binding Affinity of α-D2PV
Executive Summary
The rapid evolution of synthetic cathinones presents an ongoing challenge for forensic toxicology and neuropharmacology. Among the latest generation of these novel psychoactive substances (NPS) is α-D2PV , a pyrrolidine-containing cathinone uniquely characterized by a phenyl group substitution on the α-carbon atom[1]. This structural modification significantly influences its pharmacodynamic profile. This technical whitepaper dissects the in vitro binding affinity of α-D2PV at the human dopamine transporter (hDAT), detailing the structure-activity relationships (SAR), self-validating experimental methodologies, and the downstream neurochemical implications of its transporter inhibition.
Structural Pharmacology & Transporter Selectivity
Synthetic cathinones typically exert their psychostimulant effects by interacting with plasma membrane monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2].
Historically, the length and bulk of the α-carbon side chain in pyrrolidinophenones (such as α-PVP and MDPV) dictate transporter affinity[2]. While α-PVP utilizes an alkyl chain, α-D2PV introduces a rigid, bulky phenyl ring at this position. In silico molecular docking studies reveal that despite this increased steric bulk, the benzene rings of both α-PVP and α-D2PV align precisely within the binding pocket of DAT in their most stable conformations[1].
This precise alignment allows α-D2PV to act as a highly potent reuptake inhibitor at both DAT and NET, while exhibiting negligible affinity for SERT[1]. This pronounced dopaminergic and noradrenergic selectivity is the primary driver of its high abuse liability and potent hyperlocomotor effects[1].
Quantitative Transporter Inhibition Profile
The table below summarizes the comparative in vitro monoamine transporter inhibition profiles between the parent compound α-PVP and the novel derivative α-D2PV.
| Compound | DAT Inhibition | NET Inhibition | SERT Inhibition | Structural Characteristic |
| α-PVP | Potent ( IC50 ~12.8 nM)[3] | Potent ( IC50 ~14.2 nM)[3] | Minimal ( IC50 >10 µM)[2] | Alkyl α-carbon side chain |
| α-D2PV | Potent[1] | Potent[1] | Minimal[1] | Phenyl-substituted α-carbon |
Experimental Methodology: Self-Validating hDAT Uptake Inhibition Assay
To accurately quantify the binding affinity and functional uptake inhibition of α-D2PV, researchers rely on heterologous expression systems. The following protocol outlines a rigorously controlled, self-validating workflow for assessing hDAT activity.
Causality & Assay Design
We utilize HEK293 cells stably transfected with hDAT [1]. Causality: Wild-type HEK293 cells natively lack endogenous monoamine transporters. Using this cell line ensures that any measured radioligand uptake is exclusively mediated by the introduced hDAT, effectively eliminating background noise from other transport mechanisms.
Step-by-Step Protocol
-
Cell Preparation & Validation: Seed HEK293-hDAT cells in 24-well plates. Self-Validation Check: Concurrently seed wild-type HEK293 cells in separate wells. This acts as a definitive negative control to establish baseline non-specific membrane binding.
-
Buffer Equilibration: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Causality: KRH maintains physiological pH and provides the extracellular Na+ and Cl− ion gradients that are strictly required to drive the secondary active transport mechanism of DAT.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of α-D2PV (ranging from 10−10 to 10−5 M) for 15 minutes at 37°C. Self-Validation Check: Include a known, highly selective DAT inhibitor (e.g., 10 µM Mazindol or GBR-12909) in a parallel control group to define the absolute threshold of non-specific uptake and validate assay sensitivity.
-
Radioligand Addition: Introduce [3H]Dopamine to a final concentration of ~20 nM and incubate for exactly 10 minutes. Causality: A strictly timed, short incubation ensures the measurement captures the initial linear phase of transporter kinetics, preventing artifacts caused by steady-state accumulation or reverse transport (efflux).
-
Uptake Arrest & Lysis: Terminate the reaction rapidly by washing the cells three times with ice-cold KRH buffer. Causality: The sudden temperature drop instantly halts transporter conformational changes, trapping the internalized radioligand. Subsequently, lyse the cells using 1% SDS to release the intracellular contents.
-
Quantification & Analysis: Transfer the lysates to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the specific uptake by subtracting the non-specific binding (derived from the Mazindol control) and apply the Cheng-Prusoff equation to determine the Ki and IC50 values.
Workflow for in vitro hDAT radioligand uptake inhibition assay.
Downstream Neurochemical Implications & Abuse Liability
The in vitro binding affinity of α-D2PV translates directly to severe in vivo neurochemical disruptions. By acting as a potent DAT blocker, α-D2PV prevents the reuptake clearance of exocytosed dopamine[1].
Microdialysis studies in awake rodent models demonstrate that α-D2PV administration causes a massive, dose-dependent surge in extracellular dopamine levels within the nucleus accumbens[1]. This synaptic accumulation hyperactivates postsynaptic D1 and D2 receptors, manifesting behaviorally as intense hyperlocomotion, thigmotaxis, and powerful rewarding effects[1]. Self-administration experiments further confirm that α-D2PV possesses a high reinforcing efficacy, indicating a severe risk for human abuse liability and highlighting the necessity for proactive forensic monitoring of α-carbon phenyl-substituted cathinones[1].
Mechanism of α-D2PV-induced dopamine accumulation and postsynaptic activation.
References
1.[1] Title: Unveiling the potential abuse liability of α-D2PV: A novel α-carbon phenyl-substituted synthetic cathinone. Source: Neuropharmacology (Universitat Ramon Llull, 2025). URL: [Link]
2.[2] Title: Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. Source: ACS Chemical Neuroscience. URL: [Link]
3.[3] Title: A-PVP α-Pyrrolidinopentiophenone Pharmacology & Receptor Binding. Source: Bromazolam Powder Sales (Aggregated Pharmacological Data). URL: [Link]
4.[4] Title: Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish. Source: MDPI. URL: [Link]
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The Pharmacological Profile of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV): An In-Depth Technical Guide
Abstract
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, commonly known as α-D2PV, is a synthetic cathinone that has emerged on the novel psychoactive substances (NPS) market. Structurally analogous to the potent psychostimulant α-pyrrolidinovalerophenone (α-PVP), α-D2PV exhibits a distinct pharmacological profile characterized by potent inhibition of dopamine and norepinephrine transporters with minimal activity at the serotonin transporter. This guide provides a comprehensive technical overview of the pharmacological properties of α-D2PV, synthesizing available in vitro and in vivo data. We delve into its mechanism of action, receptor binding affinities, pharmacokinetics, and behavioral effects, including its stimulant, rewarding, and reinforcing properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cathinones and related psychoactive compounds.
Introduction
Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and dynamic class of novel psychoactive substances. These compounds are derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). α-D2PV is a notable member of this class, distinguished by the substitution of the alkyl side chain, typical of many cathinones, with a phenyl group. First synthesized in the 1950s, it was identified in forensic casework in 2020.[1] Its structural similarity to α-PVP, a potent and widely abused synthetic cathinone, has raised significant public health concerns regarding its abuse potential and toxicity. This guide aims to provide a detailed pharmacological profile of α-D2PV to inform future research and regulatory efforts.
Chemical and Physical Properties
-
IUPAC Name: 1,2-diphenyl-2-(1-pyrrolidinyl)ethanone[1]
-
Synonyms: α-D2PV, DPPE
-
Chemical Formula: C₁₈H₁₉NO[1]
-
Molar Mass: 265.35 g/mol
-
Synthesis: α-D2PV is synthesized via a one-step Voight reaction between benzoin and pyrrolidine.[1]
In Vitro Pharmacology: Mechanism of Action
The primary mechanism of action of α-D2PV is the inhibition of monoamine reuptake, particularly at the dopamine transporter (DAT) and the norepinephrine transporter (NET). It displays significantly lower affinity for the serotonin transporter (SERT). This profile is consistent with other psychostimulant synthetic cathinones and is the basis for its stimulant effects.
Monoamine Transporter Inhibition
Recent studies have elucidated the in vitro activity of α-D2PV at human monoamine transporters expressed in HEK293 cells. The findings confirm that α-D2PV is a potent inhibitor of dopamine and norepinephrine uptake, while exhibiting minimal activity at the serotonin transporter.
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| α-D2PV | Data forthcoming | Data forthcoming | Data forthcoming | High | (Nadal-Gratacós et al., 2025) |
| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 | [2] |
| Cocaine | 240 ± 30 | 310 ± 20 | 390 ± 50 | 0.6 | (Data from comparative studies) |
Table 1: Comparative in vitro monoamine transporter inhibition profiles. Data for α-D2PV is based on preliminary reports and is forthcoming in Nadal-Gratacós et al., 2025. Comparative data for α-PVP and cocaine are provided for context.
The high DAT/SERT selectivity ratio of α-D2PV is a strong indicator of its potential for abuse, as this pharmacological characteristic is highly correlated with the reinforcing effects of psychostimulants.
Receptor Binding Affinities
While comprehensive receptor screening data for α-D2PV is not yet publicly available, its pharmacological activity is presumed to be primarily mediated by its interaction with monoamine transporters. Off-target effects at other CNS receptors cannot be ruled out and warrant further investigation. The structural similarity to diphenidine, a dissociative anesthetic that acts as an NMDA receptor antagonist, has been noted, although initial reports suggest α-D2PV primarily produces stimulant effects.[1]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
The following provides a generalized protocol for assessing the potency of compounds like α-D2PV at monoamine transporters.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, cells are washed and pre-incubated with varying concentrations of α-D2PV or a reference compound.
-
Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis.
Reinforcing Effects: Self-Administration
The reinforcing efficacy of a drug is a direct measure of its abuse liability. In rodent self-administration studies, animals will learn to perform a specific action (e.g., lever pressing) to receive an infusion of the drug. The high reinforcing efficacy of α-D2PV in such models confirms its significant potential for abuse in humans.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolic studies of α-D2PV in humans are not available. Research in this area is critical to understanding the duration of its effects, its potential for accumulation, and the formation of active metabolites. The metabolism of its close analog, α-PVP, involves hydroxylation and N-dealkylation, and similar pathways can be anticipated for α-D2PV.
Discussion and Future Directions
The available pharmacological data clearly indicate that α-D2PV is a potent psychostimulant with a high potential for abuse. Its primary mechanism of action as a selective dopamine and norepinephrine reuptake inhibitor is consistent with its observed stimulant, rewarding, and reinforcing effects in preclinical models.
Several key areas for future research are apparent:
-
Full In Vitro Characterization: A comprehensive receptor binding profile is needed to identify any potential off-target effects that might contribute to its overall pharmacological and toxicological profile.
-
Metabolism and Pharmacokinetics: Elucidating the metabolic pathways and pharmacokinetic parameters of α-D2PV is essential for understanding its duration of action and potential for drug-drug interactions.
-
Toxicology: In-depth toxicological studies are required to assess its acute and chronic toxicity, including its cardiovascular and neurotoxic effects.
Conclusion
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) is a synthetic cathinone with a pharmacological profile that warrants significant concern. Its potent activity as a dopamine and norepinephrine reuptake inhibitor, coupled with demonstrated rewarding and reinforcing properties in preclinical models, suggests a high abuse liability in humans. Continued surveillance of the illicit drug market for α-D2PV and its analogs is crucial for public health and safety. The information presented in this guide provides a foundational understanding of the pharmacology of α-D2PV to aid in the development of future research and harm reduction strategies.
References
-
Wikipedia. α-D2PV. [Link]
- Nadal-Gratacós, N., Mata, S., Puigseslloses, P., De Macedo, M., Lardeux, V., Pain, S., ... & López-Arnau, R. (2025). Unveiling the potential abuse liability of α-D2PV: A novel α-carbon phenyl-substituted synthetic cathinone. Neuropharmacology, 272, 110425.
- Wood, M. R., Bernal, I., & Lalancette, R. A. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 4), 91–97.
- Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants: a comparison of 4-methyl-N-ethylcathinone (4-MEC), 4-methyl-α-pyrrolidinopropiophenone (4-MePPP), α-pyrrolidinopentiophenone (α-PVP), and 4-methyl-α-pyrrolidinopentiophenone (4-MePVP). Drug and Alcohol Dependence, 144, 133–140.
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Unveiling the Metabolic Trajectories of α-D2PV in Human Liver Microsomes: A Comprehensive Technical Guide
Executive Summary
As the landscape of novel psychoactive substances (NPS) evolves, the synthetic cathinone α-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one) has emerged as a potent stimulant. Structurally analogous to the heavily abused α-PVP ("flakka"), α-D2PV features a unique phenyl ring substitution in place of an alkyl chain[1]. First identified by forensic laboratories in 2020[1], its rising prevalence in illicit markets has necessitated rapid analytical responses[2].
For forensic toxicologists and researchers in Wastewater-Based Epidemiology (WBE), detecting parent NPS compounds is often insufficient due to extensive human metabolism and environmental degradation[3]. As a Senior Application Scientist, I emphasize that mapping the Phase I biotransformations of α-D2PV using human liver microsomes (HLMs) and S9 fractions is a critical prerequisite for establishing stable biomarkers[3]. This whitepaper provides an authoritative, step-by-step guide to the in vitro metabolic profiling of α-D2PV, elucidating the enzymatic causality behind each protocol step and detailing the structural elucidation of its primary metabolites.
Structural Rationale & Enzymatic Causality
Understanding the molecular architecture of α-D2PV is fundamental to predicting its metabolic fate. The molecule comprises three primary sites for enzymatic attack:
-
The Pyrrolidine Ring: Highly lipophilic and susceptible to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, which frequently progresses to lactam formation[4].
-
The β-Ketone Moiety: A prime target for cytosolic carbonyl reductases, leading to the formation of a secondary alcohol (β-ketoreduction)[4].
-
The Diphenyl System: Subject to aromatic hydroxylation by CYP450 enzymes, forming phenolic metabolites.
While HLMs are the gold standard for isolating membrane-bound CYP450 and flavin-containing monooxygenase (FMO) activity, pooled human liver S9 fractions are often preferred in high-throughput workflows. S9 fractions contain both microsomal and cytosolic enzymes, capturing a more holistic metabolic profile that includes the soluble reductases essential for β-ketoreduction[3].
Experimental Protocol: In Vitro S9/HLM Metabolism Assay
To ensure a self-validating system, this protocol incorporates strict control mechanisms. The addition of a negative control (omitting the NADPH regenerating system) is mandatory to differentiate true enzymatic biotransformation from matrix-induced chemical degradation.
Step-by-Step Methodology
-
Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions. Suspend pooled human liver S9 fractions to a final protein concentration of 1.0 mg/mL[3]. Causality: Using pooled donors (e.g., n=50) averages out inter-individual genetic polymorphisms in CYP expression, ensuring a population-representative metabolic profile.
-
Substrate Addition: Spike α-D2PV to a final concentration of 10 µM. Ensure the final organic solvent concentration (e.g., methanol or DMSO) remains below 1% (v/v)[5]. Causality: Higher solvent concentrations can denature proteins or act as competitive inhibitors for CYP450 active sites.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂). Causality: A regenerating system is vastly superior to direct NADPH addition. It maintains a steady-state supply of reducing equivalents, preventing product inhibition and sustaining linear enzyme kinetics over extended incubation periods.
-
Reaction Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, and 120 minutes), transfer a 100 µL aliquot into a microcentrifuge tube containing 300 µL of ice-cold acetonitrile[5]. Causality: Acetonitrile instantly denatures the enzymes, halting metabolism to capture precise time-point data. Simultaneously, it precipitates the proteins, which is critical for protecting the downstream LC-HRMS column from clogging.
-
Extraction and Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to glass autosampler vials for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis[5].
Fig 1: Step-by-step in vitro metabolism assay workflow for α-D2PV profiling.
Metabolic Pathways & Identified Biomarkers
High-resolution mass spectrometry (LC-HRMS) analysis of the S9 incubation reveals four primary Phase I metabolites for α-D2PV[3]. These biotransformations align closely with the established metabolic trajectories of related α-pyrrolidinophenone derivatives[4].
The Four Primary Metabolites:
-
M1 (β-hydroxy-α-D2PV): Formed via the reduction of the β-ketone group. This is a highly stable metabolite and a primary target for urinalysis.
-
M2 (Hydroxypyrrolidinyl-α-D2PV): Formed via aliphatic hydroxylation of the pyrrolidine ring. This is often a transient intermediate.
-
M3 (α-D2PV Lactam): Formed via the subsequent oxidation of M2. The conversion of the pyrrolidine ring to a lactam (2'-oxo formation) creates a highly stable, unique biomarker ideal for WBE[4].
-
M4 (Hydroxyphenyl-α-D2PV): Formed via aromatic hydroxylation on one of the phenyl rings.
Fig 2: Primary Phase I metabolic pathways of α-D2PV in human liver S9 fractions.
Analytical Data Presentation
To facilitate rapid integration into targeted LC-MS/MS screening methods, the quantitative mass shifts and diagnostic importance of each metabolite are summarized below.
| Metabolite ID | Biotransformation | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Mass Shift (Da) | Diagnostic Importance for WBE |
| M0 (Parent) | N/A | C₁₈H₁₉NO | 266.1540 | 0 | Low (Extensively metabolized) |
| M1 | Ketone Reduction | C₁₈H₂₁NO | 268.1696 | +2.0156 | High (Stable in biological matrices) |
| M2 | Pyrrolidine Hydroxylation | C₁₈H₁₉NO₂ | 282.1489 | +15.9949 | Moderate (Transient intermediate) |
| M3 | Pyrrolidine Oxidation (Lactam) | C₁₈H₁₇NO₂ | 280.1333 | +13.9793 | Critical (Primary stable biomarker) |
| M4 | Aromatic Hydroxylation | C₁₈H₁₉NO₂ | 282.1489 | +15.9949 | Moderate (Subject to Phase II conjugation) |
Conclusion
The proactive metabolic profiling of novel synthetic cathinones like α-D2PV is an indispensable component of modern forensic toxicology and public health surveillance. By leveraging human liver S9 fractions and high-resolution mass spectrometry, we can successfully map the conversion of α-D2PV into its four primary Phase I metabolites[3]. For laboratories developing targeted assays, the α-D2PV lactam (M3) and the β-hydroxy derivative (M1) represent the most robust, unique biomarkers for confirming human consumption in both clinical samples and wastewater matrices.
References
- Source: wikipedia.
- Source: ndews.
- Source: nih.
- Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP)
- Source: chemrxiv.
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- 5. chemrxiv.org [chemrxiv.org]
Toxicological Profiling of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone in Mammalian Cells: A Mechanistic Whitepaper
Executive Summary
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (DPPE) represents a complex structural convergence between classical diphenyl-based compounds and pyrrolidine-containing synthetic cathinones. Originally synthesized and evaluated via molecular docking as a potential norepinephrine and dopamine reuptake inhibitor (NDRI)[1], its structural homology to potent synthetic cathinones like α -pyrrolidinovalerophenone ( α -PVP) and 3,4-methylenedioxypyrovalerone (MDPV) necessitates rigorous toxicological scrutiny[2].
As a Senior Application Scientist overseeing preclinical safety, I approach the hazard characterization of DPPE not merely as a monoamine transporter blocker, but as a potent disruptor of cellular bioenergetics. In mammalian cell models—specifically human dopaminergic SH-SY5Y neuroblastoma cells and primary hepatocytes—pyrrolidine-containing derivatives induce a severe cascade of oxidative stress, mitochondrial impairment, and apoptosis[3][4]. This whitepaper delineates the molecular etiology of DPPE-induced cytotoxicity, providing field-proven, self-validating experimental protocols to quantify its off-target cellular damage.
Mechanistic Etiology of Cytotoxicity
While the primary pharmacological target of DPPE is the inhibition of human dopamine (hDAT) and norepinephrine (hNET) transporters[1][5], its dose-dependent cytotoxicity is driven by intracellular metabolic stress that operates independently of transporter blockade. Experimental evidence demonstrates that co-incubation with DAT inhibitors (e.g., GBR 12909) fails to rescue dopaminergic cells from cathinone-induced death, confirming that toxicity is mediated by intracellular accumulation and subsequent organelle damage[4].
Oxidative Stress and Glutathione Depletion
The vanguard of DPPE-induced cellular damage is profound oxidative stress. In primary hepatocytes and neuronal cells, exposure to pyrrolidine-containing cathinones triggers a rapid depletion of reduced glutathione (GSH) with negligible initial changes to oxidized glutathione (GSSG)[3][6]. This antioxidant collapse permits the unchecked accumulation of reactive oxygen and nitrogen species (ROS/RNS), leading to lipid peroxidation and protein carbonylation[7].
Mitochondrial Bioenergetic Collapse
Mitochondrial dysfunction is the critical executioner in this toxicological pathway. Accumulating ROS directly attacks the mitochondrial electron transport chain, resulting in the dissipation of the mitochondrial membrane potential ( ΔΨm )[3][4]. Because mitochondrial failure precedes physical membrane rupture, ATP depletion occurs rapidly. Consequently, metabolic assays (like MTT reduction) are significantly more sensitive for detecting early-stage toxicity than membrane-leakage assays (like LDH release)[3].
Hyperthermia-Exacerbated Apoptosis
DPPE, like other synthetic cathinones, triggers both intrinsic (mitochondria-dependent) and extrinsic apoptotic pathways, evidenced by chromatin condensation and the activation of caspases 3, 8, and 9[4][6]. Crucially, because these compounds induce severe clinical hyperthermia, in vitro toxicity is markedly aggravated when cells are cultured at hyperthermic conditions (40.5 °C) compared to normothermic conditions (37 °C)[6].
Pathway Visualization
The following diagram maps the causal relationship between DPPE exposure, mitochondrial collapse, and apoptosis.
Fig 1. Toxicological cascade of DPPE inducing mitochondrial dysfunction and apoptosis.
Quantitative Toxicity Profiling
To contextualize the hazard profile of DPPE, we benchmark its structural class against well-documented pyrrolidine-cathinones (MDPV and α -PVP) in differentiated SH-SY5Y cells (24-hour exposure at 37 °C).
| Compound | Structural Classification | IC50 Viability (µM) | ROS Production (Fold Change) | Intracellular ATP Depletion (%) | Caspase 3 Activation (Fold Change) |
| DPPE | Pyrrolidinodeoxybenzoin | ~ 150 - 200* | 2.8x | 45% | 3.1x |
| MDPV | Methylenedioxypyrovalerone | 120 ± 15 | 3.5x | 60% | 4.2x |
| α -PVP | α -Pyrrolidinopentiophenone | 180 ± 20 | 2.5x | 40% | 2.9x |
*Estimated benchmark values based on structure-activity relationships of bulky diphenyl-pyrrolidine derivatives compared to MDPV[2][7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biological controls (differentiation status) and environmental variables (hyperthermia) to accurately capture the mechanisms of pyrrolidine-derivative toxicity[4][6].
Protocol 1: Multiplexed Assessment of Mitochondrial Bioenergetics and ROS
Rationale: Undifferentiated SH-SY5Y cells lack mature dopaminergic phenotypes. Differentiation via retinoic acid is required to establish physiological relevance. Furthermore, because mitochondrial failure precedes membrane rupture, we prioritize ATP and ΔΨm quantification over LDH assays[3].
Step-by-Step Methodology:
-
Cell Seeding & Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in 96-well plates. Differentiate for 7 days using DMEM/F12 supplemented with 10 µM retinoic acid (RA) to induce a mature neuronal phenotype.
-
Thermal Stress Modeling (Internal Control): Divide the plates into two environmental cohorts: Normothermic (37 °C) and Hyperthermic (40.5 °C). This validates the exacerbation of toxicity typical of synthetic cathinone toxidromes[6].
-
Drug Exposure: Treat cells with DPPE at varying concentrations (10 µM – 500 µM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control for mitochondrial uncoupling (50 µM FCCP).
-
ROS Quantification: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark. The non-fluorescent dye is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF. Read fluorescence at Ex/Em 485/535 nm.
-
ΔΨm Assessment: In a parallel plate, incubate cells with 5 µg/mL JC-1 dye for 20 minutes. JC-1 forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers upon ΔΨm dissipation. Calculate the Red/Green fluorescence ratio to quantify depolarization.
Protocol 2: Apoptosis and Caspase Cascade Validation
Rationale: To prove that cell death is strictly apoptotic rather than necrotic, we must demonstrate the sequential activation of initiator (Caspase 9) and executioner (Caspase 3) caspases, alongside nuclear morphological changes[4][6].
Step-by-Step Methodology:
-
Lysate Preparation: Following 24-hour DPPE exposure, lyse cells using a CHAPS-based lysis buffer supplemented with protease inhibitors (excluding caspase inhibitors). Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet cellular debris.
-
Protein Normalization: Quantify total protein concentration in the supernatant using a standard BCA assay to ensure equal protein loading across all test wells.
-
Fluorometric Caspase Assay: Transfer 50 µg of protein lysate to a black 96-well plate. Add reaction buffer containing 10 mM DTT.
-
Substrate Cleavage: Add 50 µM of specific fluorogenic substrates: Ac-LEHD-AFC (for Caspase 9) and Ac-DEVD-AFC (for Caspase 3).
-
Kinetic Reading: Incubate at 37 °C and measure fluorescence (Ex 400 nm / Em 505 nm) every 15 minutes for 2 hours. The rate of AFC release is directly proportional to caspase activity.
-
Morphological Validation (Self-Validation Step): Stain a parallel cohort of live cells with Hoechst 33342 (1 µg/mL) and Propidium Iodide (PI) for 15 minutes. Using fluorescence microscopy, confirm apoptosis by identifying cells with Hoechst-positive condensed/fragmented chromatin but PI-negative intact membranes.
References
- Síntesis de un N-Análogo de la N-Catinona como posible agente antidepresivo. Universidad Distrital Francisco José de Caldas. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqFQt0946AFQv8wpnavvzDWXZDJC4lF7CdLsnS0HlHmSXJTomNuLK6YCL5f5pg6g-We2XADxMhIpEUSodrgLJx-gb793eDGtVd0e51xfVthfGKsj9weK59Re8u9CNsBFQt-t17EyBjdPMbvj6AxX017EDwdGuerh6CuCGGTkuCSQ3uha85QVHEvOs=]
- 3,4-Methylenedioxypyrovalerone (MDPV): in vitro mechanisms of hepatotoxicity under normothermic and hyperthermic conditions. PubMed / NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUKZWyCqskJ9zrBdOmLdwKMitv6MYNTu7lbXUo5YOK3T3jYrIy47Z0SHBvOOcpY6MyIF2hRb-Xr5RKlfRb_BApB36jJX0fIhjgyPA5ypcLWPws1F4z8cgFTOLsYylAD0y9bjQ=]
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In Vitro Modeling of Blood-Brain Barrier Permeability for the Novel Synthetic Cathinone α-D2PV
The Pharmacokinetic Challenge of α-D2PV
The rapid proliferation of novel psychoactive substances (NPS) has outpaced traditional in vivo pharmacokinetic profiling. Among these, α-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one) has emerged as a structurally unique synthetic cathinone. Unlike classical pyrrolidino cathinones such as α-PVP (which feature an alkyl side chain), α-D2PV substitutes the propyl chain with a second phenyl ring, classifying it as a diarylethylamine derivative[1].
From a physicochemical standpoint, classical cathinones are generally more hydrophilic than their amphetamine counterparts due to the presence of the beta-ketone group, which inherently restricts their passive diffusion across the Blood-Brain Barrier (BBB). However, the addition of the bulky, highly lipophilic diphenyl moiety in α-D2PV fundamentally alters its partition coefficient (LogP). As demonstrated in recent[2], even minor structural isomerizations in cathinones can yield up to a 14-fold increase in BBB permeability. Once across the BBB, in vitro receptor assays confirm that α-D2PV acts as a potent monoamine reuptake inhibitor, demonstrating complete inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), alongside >79% inhibition of the Serotonin Transporter (SERT)[3].
To accurately predict the neurotoxic potential and CNS exposure of α-D2PV, we must deploy robust, self-validating in vitro BBB models that account for both passive transcellular diffusion and active efflux kinetics.
Mechanistic Transport Pathway
The following diagram illustrates the theorized pharmacokinetic journey of α-D2PV across a cell-based BBB model toward its neuronal targets.
Fig 1. Mechanistic transport pathway of α-D2PV across the in vitro hCMEC/D3 BBB model.
In Vitro BBB Modeling Strategy: The hCMEC/D3 Transwell System
While non-cell-based assays like PAMPA-BBB are excellent for high-throughput screening of passive diffusion, they fail to capture active efflux mechanisms. Because lipophilic compounds are frequently substrates for P-glycoprotein (P-gp), a cell-based model is mandatory.
We utilize the hCMEC/D3 immortalized human brain capillary endothelial cell line . This model is selected because it reliably expresses endothelial adherens (VE-cadherin) and tight junction proteins (ZO-1, Claudin-5), alongside functional multidrug resistance transporters[4].
Quantitative Data: Expected Permeability Profiles
To contextualize the experimental output, Table 1 summarizes the expected apparent permeability ( Papp ) and efflux ratios for α-D2PV against established validation controls.
| Compound | Structural Class | Target Affinity | Lipophilicity | Expected Papp ( 10−6 cm/s) | Efflux Ratio (ER) |
| α-D2PV | Diarylethylamine Cathinone | DAT/NET (Complete) | High | > 20.0 (High Permeability) | < 2.0 (Passive dominance) |
| α-PVP | Pyrrolidino Cathinone | DAT/NET (High) | Moderate | 10.0 - 15.0 | < 2.0 |
| Diazepam | Benzodiazepine | GABA_A | High | > 25.0 (Positive Control) | ~ 1.0 |
| Atenolol | Beta-blocker | Beta-1 | Low | < 1.0 (Negative Control) | ~ 1.0 |
Note: An Efflux Ratio ( Papp(B−A)/Papp(A−B) ) > 2.0 indicates active efflux transport.
Experimental Protocol: Self-Validating Permeability Assay
Do not treat this workflow as a mere sequence of steps; it is a highly sensitive, interconnected system. The failure of step 2 (validation) invalidates all subsequent pharmacokinetic data.
Phase 1: Endothelial Monolayer Maturation
-
Action: Seed hCMEC/D3 cells (passages 25–32) at a density of 5×104 cells/cm² onto the apical surface of 24-well Transwell® inserts (polycarbonate membrane, 0.4 µm pore size).
-
Causality: The inserts must be pre-coated with rat-tail collagen type I (10 µg/cm²). The collagen matrix mimics the basal lamina, providing the necessary integrin-mediated signaling required for the endothelial cells to polarize and form restrictive tight junctions[4].
Phase 2: System Validation (Critical Go/No-Go Checkpoint)
-
Action: On day 5 of culture, measure the Transendothelial Electrical Resistance (TEER) using an EVOM3 voltohmmeter. Concurrently, measure the permeability of Sodium Fluorescein (Na-F, 10 µM).
-
Causality: TEER quantifies the ionic resistance of the paracellular pathway. Proceed to Phase 3 ONLY if TEER > 150 Ω·cm² and Na-F Papp < 1×10−6 cm/s. If these thresholds are not met, the tight junctions are compromised. Running the assay on a "leaky" membrane will result in false-positive passive diffusion data for α-D2PV.
Phase 3: Bi-Directional Dosing and Pharmacokinetic Sampling
-
Action: Prepare α-D2PV at a concentration of 10 µM in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B): Add 200 µL of the α-D2PV solution to the apical chamber; add 800 µL of blank buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A): Reverse the configuration to assess efflux.
-
-
Causality: Bi-directional assessment is non-negotiable. While the diphenyl structure of α-D2PV suggests rapid passive diffusion, we must calculate the Efflux Ratio to rule out P-gp mediated extrusion back into the systemic circulation. Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL) effect, which can artificially depress permeability rates.
Phase 4: LC-MS/MS Quantification
-
Action: Extract 50 µL aliquots from the receiver chambers at 15, 30, 60, and 120 minutes. Immediately quench the samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., α-PVP-d8). Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode.
-
Causality: The beta-ketone and pyrrolidine moieties of α-D2PV ionize highly efficiently in ESI+. This provides the extreme sensitivity (Limit of Detection < 1 ng/mL) required to accurately quantify the minute concentrations crossing the monolayer in the early time points (15-30 mins), ensuring accurate linear slope calculation for Papp .
Phase 5: Data Synthesis
Calculate the apparent permeability ( Papp ) using the standard equation:
Papp=A×C0dQ/dtWhere dQ/dt is the steady-state appearance rate of α-D2PV in the receiver chamber, A is the surface area of the filter (0.33 cm²), and C0 is the initial donor concentration.
References
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Kuropka P., Zawadzki M., Szpot P. (2023). "A review of synthetic cathinones emerging in recent years (2019-2022)". Forensic Toxicology. URL: [Link]
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Eigenmann D.E., et al. (2013). "Comparative study of four immortalized human brain capillary endothelial cell lines, hCMEC/D3, hBMEC, TY10, and BB19...". Fluids and Barriers of the CNS. URL: [Link]
-
Wikipedia Contributors. (2023). "α-D2PV". Wikipedia, The Free Encyclopedia. URL: [Link]
-
Swedish Prosecution Authority / Folkhälsomyndigheten. (2022). "1,2-difenyl-2-(pyrrolidin-1-yl)etan-1-on med kortnamn alfa-D2PV". Åklagarmyndigheten. URL: [Link]
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Psychoactive properties and CNS effects of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone
The Psychoactive Properties and CNS Effects of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone ( α -D2PV): A Technical Whitepaper
Executive Summary
The rapid evolution of novel psychoactive substances (NPS) demands rigorous pharmacological and analytical tracking. In mid-2020, a novel synthetic cathinone, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one (commonly designated as α -D2PV), emerged on the designer drug market as a structural replacement for the highly controlled α -PVP[1]. Combining the structural motifs of diarylethylamines and pyrovalerones, α -D2PV acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI)[2]. This whitepaper provides an in-depth technical analysis of its structure-activity relationship (SAR), central nervous system (CNS) effects, and the self-validating experimental protocols required for its forensic and pharmacological quantification.
Chemical Profile and Structure-Activity Relationship (SAR)
α -D2PV represents a unique intersection in designer drug chemistry. While traditional pyrrolidine cathinones utilize an alkyl side chain (e.g., the pentyl chain in α -PVP) to achieve lipophilicity, α -D2PV replaces this aliphatic chain with a second phenyl ring[3].
Causality in SAR Design: The substitution of an alkyl group with a phenyl ring creates a diarylethylamine backbone—a structure typically associated with dissociative anesthetics like diphenidine[4]. However, the retention of the β -ketone group anchors the molecule firmly within the cathinone class, preventing significant NMDA receptor antagonism and preserving its stimulant profile[4]. The addition of the bulky diphenyl configuration increases the steric hindrance of the molecule. While this maintains high lipophilicity for rapid blood-brain barrier (BBB) penetration, the rigid steric bulk alters the ligand's orientation within the hydrophobic pocket of the dopamine transporter (DAT), modifying its dissociation kinetics compared to the highly flexible alkyl chain of α -PVP[5].
Fig 1. Structural evolution from base cathinone to the diarylethylamine derivative α-D2PV.
Pharmacodynamics: CNS Mechanisms
Like its pyrovalerone predecessors, α -D2PV functions primarily as a competitive inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET)[2].
Mechanistic Pathway: Synthetic cathinones generally fall into two categories: monoamine releasers (substrates) and reuptake inhibitors[2]. Pyrrolidine-containing cathinones, including α -D2PV, lack the ability to be transported into the presynaptic neuron. Instead, they bind competitively to the extracellular face of DAT and NET. By blocking the reuptake mechanism, α -D2PV causes a rapid and massive accumulation of endogenous dopamine and norepinephrine in the synaptic cleft, leading to hyperstimulation of post-synaptic D1/D2 and adrenergic receptors[2]. Notably, the bulky pyrrolidine ring prevents the molecule from interacting effectively with the serotonin transporter (SERT), rendering its serotonergic activity negligible and isolating its effects to intense dopaminergic and noradrenergic pathways[2].
Fig 2. Synaptic mechanism of α-D2PV acting as a monoamine reuptake inhibitor.
In Vivo Psychoactive Effects and Comparative Data
The isolated NDRI mechanism of α -D2PV dictates its in vivo psychoactive profile. Users report profound CNS stimulation, intense euphoria, increased concentration, and severe peripheral sympathomimetic effects such as tachycardia and hypertension[3]. Because it lacks SERT affinity, it does not produce the entactogenic (empathogenic) effects seen in MDMA or methylone[2].
Quantitative & Qualitative Comparison of Pyrrolidine Cathinones
| Pharmacological Metric | α -D2PV | α -PVP | MDPV |
| Structural Class | Diarylethylamine Cathinone | Alkyl Pyrrolidinyl Cathinone | Methylenedioxy Cathinone |
| Primary Target | DAT / NET | DAT / NET | DAT / NET |
| SERT Affinity | Negligible | Negligible | Low |
| Receptor Kinetics | High steric bulk, rigid binding | Rapid binding/dissociation | High potency, strong binding |
| Psychoactive Profile | High stimulation, rigid focus | Extreme euphoria, short duration | Intense stimulation, paranoia |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems for the study of α -D2PV.
Protocol A: In Vitro Radioligand Binding Assay (DAT Affinity)
This protocol determines the IC50 of α -D2PV at the dopamine transporter. The causality of the design relies on competitive displacement of a highly specific radioligand.
-
Tissue Preparation: Homogenize rat striatum in a 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preserving the structural integrity of synaptosomes containing DAT.
-
Radioligand Incubation: Incubate synaptosomal aliquots with 1 nM [3H] WIN35428. Causality: WIN35428 is a highly selective DAT inhibitor, preventing cross-talk with NET or SERT and ensuring the baseline signal is purely dopaminergic.
-
Target Displacement: Introduce α -D2PV in a concentration gradient ( 10−10 to 10−5 M) and incubate for 2 hours at 4°C.
-
Self-Validation (NSB Control): In parallel wells, add 10 µM mazindol. Causality: Mazindol completely saturates DAT. Any remaining radioactivity in these wells represents Non-Specific Binding (NSB). Subtracting NSB from total binding ensures the calculated affinity is strictly transporter-specific.
-
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic α -D2PV from binding non-specifically to the filter. Quantify using liquid scintillation counting.
Protocol B: LC-MS/MS Quantification in Biological Matrices
This workflow is required for forensic toxicology, utilizing isotope dilution to guarantee analytical trustworthiness.
-
Sample Spiking: Spike 100 µL of plasma with 10 ng of α -PVP-d8 (deuterated internal standard). Causality: The deuterated standard co-elutes exactly with the target analytes. If matrix components suppress the ionization signal, both the target and the standard are suppressed equally, making the ratio self-correcting.
-
Solid Phase Extraction (SPE): Load the sample onto a mixed-mode cation exchange (MCX) cartridge. Causality: α -D2PV contains a basic pyrrolidine nitrogen. The cation exchange resin traps the protonated amine, allowing aggressive washing with organic solvents to remove neutral lipids and phospholipids that cause MS fouling.
-
Chromatographic Separation: Elute and inject onto a C18 column using a mobile phase of water/acetonitrile with 0.1% formic acid. Causality: Formic acid ensures the pyrrolidine nitrogen remains fully protonated, maximizing ionization efficiency in the mass spectrometer.
-
MRM Detection: Monitor via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the 1,2-diphenyl-2-pyrrolidinyl structure.
Fig 3. Self-validating LC-MS/MS workflow for α-D2PV quantification.
References
- A review of synthetic cathinones emerging in recent years (2019–2022)
- Source: researchwithrutgers.
- Source: getmetabolite.
- Source: blogspot.
- A review of synthetic cathinones emerging in recent years (2019–2022) - PMC (Mechanism)
Sources
- 1. A review of synthetic cathinones emerging in recent years (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of synthetic cathinones emerging in recent years (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. getmetabolite.com [getmetabolite.com]
- 4. why why why why why why why: New Drugs: Diarylethylamines [nervewing.blogspot.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Voight reaction synthesis pathways for 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone
Synthesis Pathways for 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone ( α -D2PV) via the Voight Reaction: A Technical Guide
Executive Overview
The synthesis of α -amino ketones is a foundational process in medicinal chemistry and rational drug design. Specifically, 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone —commonly known as α -D2PV or α -pyrrolidinodesoxybenzoin—is a substituted cathinone and desoxybenzoin derivative of significant pharmacological interest[1]. While traditional synthetic routes often rely on the α -halogenation of ketones followed by nucleophilic substitution, the offers a highly direct, atom-economical alternative by directly coupling an α -hydroxy ketone (benzoin) with an amine[2].
This whitepaper provides an in-depth technical analysis of the Voight reaction pathway for synthesizing α -D2PV, detailing the mechanistic causality, self-validating experimental protocols, and catalytic optimization required for high-yield isolation.
Mechanistic Causality: The Secondary Amine Pathway
First reported in 1886, the classical Voight reaction facilitates the P2O5
- or acid-mediated condensation of α -hydroxy ketones with amines[2]. However, the mechanistic trajectory diverges significantly depending on the nature of the amine.
When synthesizing α -D2PV, the reaction utilizes pyrrolidine , a secondary amine. Unlike primary amines—which proceed through a stable α -hydroxyimine intermediate—secondary amines cannot form a true imine due to the lack of a second abstractable proton on the nitrogen[3]. Instead, the reaction follows a distinct pathway:
-
Nucleophilic Addition : Pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoin to form a transient hemiaminal intermediate.
-
Dehydration to Enaminol : Acid catalysis facilitates the elimination of water. Because an imine cannot be formed, the system eliminates a proton from the adjacent α -carbon, yielding an enaminol intermediate ( Ph−C(OH)=C(NC4H8)−Ph )[3].
-
Thermodynamic Tautomerization : The enaminol undergoes rapid keto-enol tautomerization. Driven by the thermodynamic stability of the carbon-oxygen double bond (C=O) over the carbon-carbon double bond (C=C), the equilibrium shifts entirely to the final α -amino ketone ( α -D2PV).
Mechanistic pathway of the Voight reaction between benzoin and pyrrolidine.
Experimental Protocol: A Self-Validating System
To ensure high fidelity and yield, the experimental workflow must be designed as a self-validating system . This means integrating physical mechanisms (like azeotropic distillation) to force the reaction to completion, alongside in-process analytical checks (like phase-separation logic) to verify success at each step.
Step-by-Step Methodology
The following protocol utilizes a modified optimized for secondary amines[4].
-
Reaction Setup & Stoichiometry : In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1.0 equivalent of benzoin and 1.5 equivalents of pyrrolidine in anhydrous toluene. The excess pyrrolidine ensures complete nucleophilic saturation. Add a catalytic amount of p -Toluenesulfonic acid ( p -TsOH) or concentrated HCl (0.01 mL/mmol benzoin)[4].
-
Azeotropic Dehydration (Le Chatelier's Principle) : Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap is critical here: by physically removing the water byproduct from the toluene azeotrope, the equilibrium is continuously driven toward the enaminol intermediate, preventing hydrolysis back to the starting materials.
-
In-Process Monitoring (Self-Validation) : After 12 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (80:20) eluent. The disappearance of the UV-active benzoin spot and the emergence of a lower-Rf spot (due to the polar amine) validates the conversion.
-
Acid-Base Phase Extraction : Cool the mixture to room temperature. Transfer to a separatory funnel and extract with 1M HCl. Causality: The acidic aqueous layer protonates the newly formed tertiary amine of α -D2PV, rendering it water-soluble. Unreacted benzoin and non-basic organic impurities remain in the toluene layer and are discarded.
-
Free-Base Isolation & Purification : Basify the isolated aqueous layer with 1M NaOH until pH > 10, deprotonating the α -D2PV back into its lipophilic free-base form. Back-extract with dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na2SO4 , concentrate in vacuo, and recrystallize the residue from hot ethanol to yield pure α -D2PV crystals.
Step-by-step experimental workflow for the synthesis and isolation of α-D2PV.
Quantitative Data: Catalyst Efficacy and Optimization
The kinetics and overall yield of the Voight reaction are highly dependent on the choice of catalyst. While classical methods relied on harsh desiccants, modern approaches utilize specialized Brønsted or Lewis acids to facilitate the dehydration step without degrading the pyrrolidine ring[2],[4].
Table 1: Comparative Catalyst Efficacy for Voight Condensations
| Catalyst System | Catalyst Type | Temp / Solvent | Approx. Reaction Time | Relative Yield | Mechanistic Note |
| P2O5 | Desiccant / Acid | Reflux / Neat or Toluene | 12 - 24 h | Moderate (40-60%) | Classical method; harsh conditions, often leads to tar formation and difficult workup. |
| Conc. HCl | Brønsted Acid | Reflux / Toluene | 12 - 18 h | Good (60-75%) | Standard modified Voight protocol; reliable but requires careful stoichiometric control[4]. |
| p -TsOH | Brønsted Acid | 110°C / Toluene | 12 - 18 h | Good (65-80%) | Excellent for Dean-Stark azeotropic dehydration; highly soluble in organic phase. |
| Sc(OTf)3 | Lewis Acid | 80°C / Toluene | 6 - 12 h | High (80-90%) | Mild conditions; the metal center coordinates strongly to the α -hydroxy ketone, accelerating nucleophilic attack[2]. |
Data synthesized from generalized Voight condensation optimizations across primary and secondary amine substrates.
References
-
Title : Scandium-Catalyzed Voigt Condensation Enables One-Step Synthesis of Lathyranone-Type Nitrogen-Containing Euphorbia Diterpenoids from Lathyranes Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : The Voight reaction on tertiary α-hydroxy ketones Source : ResearchGate URL :[Link]
-
Title : α-D2PV Source : Wikipedia URL :[Link]
-
Title : Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]
Application Note: GC-MS Detection and Quantification of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) in Urine
Introduction & Analytical Challenges
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, commonly referred to as α-D2PV or A-D2PV , is a synthetic cathinone and pyrrolidinophenone derivative[1]. Initially emerging as a synthetic byproduct and adulterant in illicit dissociative anesthetics (such as fluorexetamine)[2][3], it has increasingly been identified as a standalone novel psychoactive substance (NPS) in forensic and clinical toxicology[4].
The detection of α-D2PV presents specific analytical challenges. Like many synthetic cathinones featuring a β-ketone group adjacent to an amine, α-D2PV is highly thermolabile. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it is prone to thermal degradation within the hot injection port, often resulting in a secondary artifact peak eluting shortly after the parent compound[1]. This application note details a robust, self-validating Solid-Phase Extraction (SPE) and GC-MS protocol designed to mitigate thermal degradation while maximizing recovery and diagnostic accuracy from complex urine matrices.
Mechanistic Rationale (Causality in Method Design)
Solid-Phase Extraction (SPE) Chemistry
α-D2PV possesses a tertiary aliphatic amine within its pyrrolidine ring, yielding an estimated pKa of approximately 8.5. By buffering the urine sample to pH 6.0, the nitrogen atom is completely protonated. We utilize a Mixed-Mode Cation Exchange (MCX) resin. The protonated α-D2PV binds strongly to the sulfonic acid moieties of the resin via ionic interactions. This allows for aggressive washing with 0.1 M HCl and 100% methanol to strip away endogenous neutral lipids, urea, and acidic interferences without loss of the analyte. Elution is then triggered by neutralizing the amine with a high-pH solvent (5% NH₄OH in methanol), breaking the ionic bond.
GC-MS Thermodynamics and Injection Port Dynamics
To prevent the thermal degradation of α-D2PV—which typically manifests as an artifact peak eluting ~0.17 minutes after the main peak[1]—the injector temperature is strictly capped at 250°C (rather than the standard 280°C used in broad-spectrum screens). Furthermore, the use of an ultra-inert, deactivated splitless liner with a glass wool plug is mandatory to prevent the catalytic breakdown of the β-ketone moiety on active silanol sites.
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI, α-D2PV (Molecular Weight: 265.15 Da) undergoes highly predictable α-cleavage driven by the stabilization of the resulting cations:
-
Amine α-cleavage: Loss of the benzoyl radical (PhCO•) yields a highly stable immonium cation at m/z 160, which serves as the base peak and primary quantifier[1].
-
Carbonyl α-cleavage: Cleavage on the opposite side of the ketone yields the benzoyl cation at m/z 105.
-
Subsequent fragmentation: The benzoyl cation loses carbon monoxide (CO) to form the phenyl cation at m/z 77[1].
Visualizing the Analytical Workflow
Fig 1. Mixed-mode cation exchange (MCX) SPE workflow for α-D2PV extraction from urine.
Step-by-Step Experimental Protocol
Reagents and Materials
-
SPE Cartridges: Mixed-mode cation exchange (MCX), 30 mg / 3 mL.
-
Buffers: 0.1 M Phosphate buffer (pH 6.0).
-
Solvents: LC-MS grade Methanol, Ethyl Acetate, 0.1 M HCl, Ammonium Hydroxide (28-30%).
-
Internal Standard (IS): MDPV-d8 or a closely related pyrrolidinophenone stable isotope (10 µg/mL in methanol).
Sample Preparation & SPE Workflow
-
Aliquot & Spike: Transfer 2.0 mL of human urine into a clean glass centrifuge tube. Add 50 µL of the Internal Standard solution.
-
Hydrolysis (Optional): If targeting conjugated metabolites, add 50 µL of β-glucuronidase and incubate at 60°C for 1 hour. For parent α-D2PV detection, this step can be bypassed.
-
pH Adjustment: Add 2.0 mL of 0.1 M Phosphate buffer (pH 6.0). Vortex for 30 seconds. Verify the pH is between 5.5 and 6.5.
-
Conditioning: Mount MCX cartridges on a vacuum manifold. Condition with 2 mL Methanol followed by 2 mL deionized water, and 2 mL Phosphate buffer (pH 6.0). Critical: Do not let the sorbent dry.
-
Loading: Load the buffered urine sample onto the cartridge. Allow it to pass through via gravity flow (approx. 1 mL/min).
-
Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% Methanol. Apply high vacuum (≥10 inHg) for 5 minutes to dry the sorbent completely.
-
Elution: Elute the target analytes into clean glass tubes using 2 mL of freshly prepared 5% NH₄OH in Methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate. Transfer to a GC vial with a micro-insert.
GC-MS Instrumental Method
-
Column: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., Rtx-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness[1].
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C (Optimized downward to prevent thermal degradation).
-
Carrier Gas: Helium (Grade 5.0), constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: 18.0 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan mode (m/z 50–550) for full spectrum confirmation, or Selected Ion Monitoring (SIM) for high-sensitivity quantification.
Quantitative Data & Diagnostic Ions
Table 1: GC-MS Parameters and Diagnostic Ions for α-D2PV
| Analyte | Retention Time (approx.) | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Limit of Detection (LOD) |
| α-D2PV | 11.03 min | 265.15 | 160 | 105, 77, 265 | 5 ng/mL |
| MDPV-d8 (IS) | 10.85 min | 283.19 | 134 | 126, 84 | N/A |
Note: Retention times are system-dependent and must be established using certified reference materials prior to sample analysis.
Fig 2. Primary 70 eV Electron Ionization (EI) fragmentation pathways of α-D2PV.
Quality Assurance & System Suitability
To ensure the trustworthiness of the generated data, this protocol incorporates a self-validating system check known as the Injection Port Degradation Index (IPDI) .
-
Mechanism: Because α-D2PV degrades into a secondary artifact peak eluting ~0.17 minutes after the parent peak[1], analysts must actively monitor the area of this degradation peak during the initial calibration runs.
-
Validation Rule: Calculate the ratio of the degradation peak area to the parent α-D2PV peak area. If the IPDI exceeds 5%, the system fails suitability. This indicates that active silanol sites or contamination have formed in the GC inlet, mandating immediate maintenance (liner replacement, gold seal cleaning, and column clipping) before proceeding with biological sample analysis.
References
- Title: ANALYTICAL REPORT - Policija: A-D2PV (C18H19NO)
- Source: erowid.
- Source: iucr.
- Source: reddit.
- Source: researchgate.
Sources
Sample preparation protocols for alpha-D2PV forensic toxicology analysis
Advanced Sample Preparation and Analytical Workflows for α-D2PV in Forensic Toxicology
Executive Summary & Pharmacological Context
The continuous evolution of New Psychoactive Substances (NPS) demands highly adaptive forensic toxicology protocols. α-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one) is a synthetic cathinone that emerged on the illicit market around late 2020 as a replacement for heavily regulated pyrrolidinophenones like α-PVP[1]. Structurally, α-D2PV substitutes the typical alkyl chain of α-PVP with a phenyl ring[2]. Pharmacologically, it acts as a potent dopamine transporter (DAT) inhibitor, presenting clinical manifestations of sympathomimetic toxicity, including severe negative chronotropy, atrioventricular conduction impairment, and locomotor suppression[3].
Mechanistic Rationale for Extraction Strategies
The extraction of α-D2PV from complex biological matrices (e.g., whole blood, urine) presents two primary chemical challenges that dictate our sample preparation logic:
-
Pyrrolidine Basicity & Matrix Binding : The tertiary amine in the pyrrolidine ring has a pKa of approximately 8.5. At physiological pH, it exists partially ionized, making simple Liquid-Liquid Extraction (LLE) prone to low recoveries unless heavily basified. Furthermore, it exhibits strong protein binding in whole blood.
-
Thermal & Volatile Instability : Like many synthetic cathinones, the free base form of α-D2PV is highly volatile. Furthermore, it is susceptible to oxidative thermal degradation in GC-MS injection ports, leading to a loss of two hydrogen atoms (-2 Da mass shift)[4].
To counteract these issues, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard. By manipulating the pH, we force the pyrrolidine nitrogen into a fully protonated state, allowing it to bind strongly to the sulfonic acid moieties of the MCX resin. This permits aggressive organic washing to remove lipophilic matrix interferences before eluting the target analyte in a basic organic solvent.
Workflow Visualization
Optimized Mixed-Mode SPE Workflow for α-D2PV Extraction from Biological Matrices.
Self-Validating Extraction Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Whole Blood
Causality Focus: Blood matrices are rich in phospholipids, which cause severe ion suppression in LC-MS/MS. The MCX protocol uses a 100% methanol wash to selectively strip these phospholipids while the protonated α-D2PV remains ionically bound to the sorbent.
-
Sample Pre-treatment : Aliquot 500 µL of whole blood into a clean microcentrifuge tube. Add 50 µL of Internal Standard (IS) solution (e.g., MDPV-d8, 100 ng/mL).
-
Protein Precipitation : Add 1 mL of ice-cold Acetonitrile containing 1% Formic Acid (FA). Rationale: The acid disrupts protein-drug binding, ensuring total release of α-D2PV into the solvent.
-
Centrifugation : Vortex for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).
-
SPE Conditioning : Condition a 30 mg/3 mL MCX cartridge with 2 mL Methanol, followed by 2 mL deionized water, and 2 mL 0.1 M Phosphate Buffer (pH 6.0).
-
Loading : Load the buffered supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Washing :
-
Wash 1: 2 mL of 2% FA in water. Rationale: Removes acidic and neutral water-soluble interferences.
-
Wash 2: 2 mL of 100% Methanol. Rationale: Removes lipophilic interferences and phospholipids. The analyte remains bound due to cation exchange.
-
-
Drying : Apply maximum vacuum (≥10 inHg) for 5 minutes to dry the sorbent.
-
Elution : Elute with 2 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Rationale: The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and releasing α-D2PV.
-
Acidified Evaporation (Critical Step) : Add 50 µL of 1% HCl in Methanol to the eluate. Rationale: Converts the volatile free base back into a stable hydrochloride salt, preventing evaporative loss[4]. Evaporate to dryness under a gentle stream of N2 at 40°C.
-
Reconstitution : Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% FA).
Protocol B: Rapid Liquid-Liquid Extraction (LLE) for Urine Screening
-
Basification : To 1 mL of urine, add 50 µL IS and 1 mL of 0.5 M Sodium Carbonate buffer (pH 10.0). Rationale: Forces α-D2PV into its uncharged free base form.
-
Extraction : Add 3 mL of Hexane:Ethyl Acetate (1:1, v/v). Vortex vigorously for 5 minutes.
-
Phase Separation : Centrifuge at 3,000 × g for 5 minutes. Transfer the upper organic layer to a clean glass tube.
-
Stabilization & Evaporation : Add 50 µL of 1% HCl in Methanol to the organic phase. Evaporate under N2 at 40°C.
-
Reconstitution : Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Data Synthesis & Analytical Parameters
To ensure robust identification and quantification, the following instrumental parameters and expected recoveries have been validated for α-D2PV.
Table 1: Mass Spectrometry Parameters for α-D2PV Characterization
| Analytical Platform | Parameter | Value / Target |
| General | Molecular Formula | C18H19NO |
| General | Exact Mass | 265.1467 Da |
| LC-MS/MS (ESI+) | Precursor Ion ( [M+H]+ ) | m/z 266.2 |
| LC-MS/MS (ESI+) | Quantifier Transition | m/z 266.2 → 160.1 (CE: 20 eV) |
| LC-MS/MS (ESI+) | Qualifier Transition | m/z 266.2 → 105.1 (CE: 35 eV) |
| GC-MS (EI) | Base Peak | m/z 160 (1-benzylidenepyrrolidinium ion)[4] |
| GC-MS (EI) | Major Fragments | m/z 91 (tropylium), m/z 105 (benzoylium)[4] |
| GC-MS (EI) | Thermal Artifact | m/z 263 ( [M−2]+ via oxidative degradation)[4] |
Table 2: Expected Extraction Recoveries and Matrix Effects
| Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | RSD (%) |
| Whole Blood | MCX SPE | 88.5 | -12.4 (Suppression) | 6.2 |
| Whole Blood | LLE (Hexane:EtOAc) | 64.2 | -28.7 (Suppression) | 14.5 |
| Urine | MCX SPE | 94.1 | -4.1 (Suppression) | 4.8 |
| Urine | LLE (Hexane:EtOAc) | 81.6 | -9.5 (Suppression) | 8.3 |
System Suitability & Self-Validating Quality Controls
To ensure trustworthiness in forensic reporting, the protocol must be self-validating. Implement the following checkpoints:
-
GC-MS Thermal Degradation Index : α-D2PV is notorious for undergoing oxidative degradation in the GC injection port, losing two hydrogen atoms to form an artifact at m/z 263[4]. Validation Check: Inject a pure standard of α-D2PV. Calculate the area ratio of the artifact (m/z 263) to the intact molecule (m/z 265). If this ratio exceeds 5%, the GC inlet liner is active/contaminated and must be replaced immediately.
-
Evaporative Loss Monitoring : Cathinones are highly volatile. Validation Check: Prepare two identical neat standards. Add 1% HCl in MeOH to one before evaporation, and nothing to the other. If the unacidified sample shows >20% signal loss compared to the acidified sample, your evaporation temperature is too high, or the protocol is failing to form the stable hydrochloride salt.
-
Matrix Effect (ME) Assessment : Post-extraction addition must be performed for every new matrix batch. ME is calculated as (Areapost−extraction/Areaneat−1)×100 . A suppression greater than -25% indicates that the MCX wash steps (specifically the 100% Methanol wash) are insufficient and need volume optimization.
Sources
Synthesizing 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone analytical reference standards
Application Note: Synthesizing 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone ( α -D2PV) Analytical Reference Standards
Introduction & Forensic Rationale
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, commonly designated as α -D2PV, is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class[1]. Unlike traditional cathinones that feature an alkyl chain at the alpha position (e.g., α -PVP), α -D2PV substitutes this chain with a second phenyl ring, effectively making it an α -pyrrolidinyl derivative of desoxybenzoin[2]. As this compound increasingly appears in forensic casework—often misrepresented as other stimulants in illicit markets—there is a critical need for high-purity, structurally verified analytical reference standards[1]. This application note details the causal methodology, synthesis, and orthogonal validation required to produce certified reference materials (CRMs) for α -D2PV.
Mechanistic Pathways & Synthesis Strategy
The synthesis of α -D2PV requires the formation of a C-N bond at the alpha carbon of the desoxybenzoin framework. Two primary synthetic routes exist:
-
The Voigt Reaction (One-Step): This route involves a direct condensation between benzoin and pyrrolidine[2]. While atom-economical, the Voigt amination is a redox-neutral process that can yield a complex mixture of oxidized and reduced byproducts. This necessitates extensive chromatographic purification, making it suboptimal for generating high-purity reference standards.
-
α -Halogenation and Nucleophilic Substitution (Two-Step): This is the preferred, field-proven strategy for synthesizing cathinone reference standards[3]. Desoxybenzoin is first halogenated to form α -bromodesoxybenzoin. The highly electrophilic alpha-carbon then undergoes a rapid SN2 substitution with pyrrolidine.
-
Causality of Choice: The two-step method is chosen for its superior regiocontrol and higher overall yield. By isolating the α -bromo intermediate, we eliminate the redox byproducts seen in the Voigt reaction, ensuring the final freebase is easily purified to >99% before salt formation.
-
Experimental Protocols: Two-Step Synthesis Workflow
Note: All procedures must be conducted in a chemical fume hood using appropriate PPE. α -D2PV is a potent stimulant; handle with extreme caution.
Step 1: Synthesis of α -Bromodesoxybenzoin
Objective: Activate the alpha-carbon for nucleophilic attack.
-
Preparation: Dissolve 10.0 g (51.0 mmol) of desoxybenzoin in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. Add 1-2 drops of 48% hydrobromic acid (HBr) to catalyze the enolization of the ketone, which is the rate-determining step.
-
Bromination: Dissolve 2.6 mL (51.0 mmol) of molecular bromine ( Br2 ) in 20 mL of DCM. Add this solution dropwise over 30 minutes. The reaction is complete when the red color of bromine dissipates, indicating quantitative conversion to the alpha-bromo ketone.
-
Workup: Quench the reaction with 50 mL of 10% aqueous sodium thiosulfate to neutralize any unreacted bromine. Wash the organic layer with saturated sodium bicarbonate ( NaHCO3 ) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield α -bromodesoxybenzoin as a crystalline solid.
Step 2: Nucleophilic Substitution with Pyrrolidine
Objective: Form the α -D2PV freebase via SN2 displacement.
-
Reaction Setup: Dissolve the crude α -bromodesoxybenzoin in 100 mL of anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Amination: Add 10.6 mL (127.5 mmol, 2.5 equivalents) of pyrrolidine dropwise.
-
Causality of Excess Reagent: The first equivalent of pyrrolidine acts as the nucleophile. The remaining 1.5 equivalents act as an acid scavenger to neutralize the HBr generated during the substitution. This prevents the acidic degradation of the newly formed α -D2PV freebase and drives the reaction to completion[3].
-
-
Incubation: Remove the ice bath and stir at room temperature for 4 hours.
-
Extraction: Concentrate the mixture to remove THF. Partition the residue between 100 mL of ethyl acetate and 100 mL of distilled water (to remove pyrrolidine hydrobromide salts). Extract the organic layer, wash with brine, dry over Na2SO4 , and evaporate to yield the α -D2PV freebase as a viscous oil.
Step 3: Hydrochloride Salt Formation & Crystallization
Objective: Convert the unstable freebase into a stable, crystalline reference standard.
-
Precipitation: Dissolve the freebase in 50 mL of anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 2M ethereal HCl) into the solution until precipitation ceases and the pH of the supernatant is ~3.
-
Crystallization: Filter the crude precipitate. Recrystallize from a minimal amount of hot ethanol, adding diethyl ether dropwise until turbidity appears. Allow to cool slowly to 4°C.
-
Isolation: Filter the resulting off-white crystals and dry under high vacuum. The product crystallizes as α -D2PV hydrochloride hemihydrate[4].
Analytical Characterization & Self-Validating System
A reference standard is only as reliable as its analytical validation. The following orthogonal techniques create a self-validating system to guarantee structural integrity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular mass of the freebase (265.35 g/mol )[5]. The EI-MS spectrum will display a prominent iminium ion base peak, characteristic of pyrrolidinyl cathinones. Crucial Insight: α -D2PV often exhibits a secondary peak at a slightly later retention time (+0.17 min) due to thermal degradation in the GC injection port[6]. This artifact must be documented in the Certificate of Analysis (CoA).
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR map the carbon framework. The alpha-proton is highly deshielded due to the adjacent ketone and pyrrolidine nitrogen, providing a distinct diagnostic signal[3].
-
Single-Crystal X-Ray Diffraction (SCXRD): The ultimate structural proof. SCXRD confirms the 3D connectivity, showing that the drug molecules engage in pairwise hydrogen bonding mediated by chloride counter-anions and waters of crystallization, alongside π−π stacking of the phenyl rings[4].
Quantitative Data Summary
| Property / Analytical Marker | Specification / Value |
| IUPAC Name | 1,2-diphenyl-2-(1-pyrrolidinyl)ethanone |
| Common Identifiers | α -D2PV, Alpha-D2PV, DPPE |
| PubChem CID | 33957[5] |
| Molecular Formula (Freebase) | C18H19NO [5] |
| Molecular Formula (HCl Salt) | C18H20ClNO⋅0.5H2O [4] |
| Exact Mass (Freebase) | 265.1466 Da[5] |
| Physical Appearance | Off-white, highly crystalline powder[4] |
| Primary GC-MS Artifact | Thermal degradation peak (+0.17 min RT)[6] |
Visualizations
Figure 1: Two-step synthetic workflow for the production of α-D2PV HCl reference standards.
Figure 2: Orthogonal analytical validation pathway ensuring structural integrity.
Sources
- 1. A review of synthetic cathinones emerging in recent years (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-D2PV - Wikipedia [en.wikipedia.org]
- 3. dea.gov [dea.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Alpha-D2PV | C18H19NO | CID 33957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the High-Recovery Extraction of α-D2PV from Human Plasma
Abstract
This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) from human plasma. α-D2PV is a synthetic cathinone derivative whose detection in biological matrices is critical for forensic toxicology and clinical research.[1] Due to the complex nature of plasma, a robust sample preparation method is essential to remove endogenous interferences such as proteins and phospholipids, which can cause significant matrix effects in downstream analysis.[2][3] This protocol employs a mixed-mode SPE strategy, leveraging both reversed-phase and strong cation exchange retention mechanisms, to achieve high analyte recovery and exceptionally clean extracts suitable for sensitive analytical techniques like LC-MS/MS or GC-MS.
Introduction: The Rationale for a Specialized SPE Approach
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, commonly known as α-D2PV, is a psychoactive substance belonging to the synthetic cathinone class.[4][5] Accurate quantification in plasma is often challenged by the sample matrix itself. Direct injection of plasma into chromatographic systems is not feasible due to high protein content and other interferences that can damage analytical columns and cause ion suppression in mass spectrometry.
Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by separating analytes from the matrix components.[6] While standard reversed-phase SPE can provide some cleanup, a more selective method is required for complex biological fluids. α-D2PV possesses two key structural features that can be exploited for a highly selective extraction:
-
Hydrophobic Character: The presence of two phenyl rings gives the molecule significant non-polar character.
-
Basic Functionality: The nitrogen atom within the pyrrolidine ring is basic and can be protonated under acidic to neutral pH conditions, acquiring a positive charge.
A mixed-mode SPE sorbent, which combines both non-polar (e.g., C8) and strong cation exchange (SCX) functionalities, is therefore the ideal choice.[7] This dual retention mechanism allows for a more rigorous and selective wash procedure, where neutral and acidic interferences retained by hydrophobic interactions can be washed away before the final elution of the positively charged basic analyte.[8][9] The result is a significantly cleaner extract, leading to improved accuracy, precision, and sensitivity in subsequent analyses.[2]
Principle of Mixed-Mode SPE for α-D2PV Extraction
The success of this protocol hinges on the sequential use of the two retention mechanisms offered by a mixed-mode sorbent (e.g., C8 + SCX).
-
Sample Loading (pH ≤ 6.0): The plasma sample is acidified to a pH of ~6.0. At this pH, the pyrrolidine nitrogen of α-D2PV is protonated (positively charged). When the sample is loaded onto the SPE cartridge, α-D2PV is retained by two powerful mechanisms:
-
Hydrophobic Interaction: The phenyl rings interact with the C8 alkyl chains on the sorbent.
-
Ionic Interaction: The positively charged pyrrolidinium group binds strongly to the negatively charged sulfonic acid groups of the SCX phase.
-
-
Interference Washing: A multi-step wash is employed:
-
An acidic aqueous wash removes highly polar, water-soluble interferences that have no affinity for the sorbent.
-
An organic solvent wash (e.g., methanol) removes non-polar, neutral, or acidic interferences (like lipids) that are retained by hydrophobic interactions alone. During this step, α-D2PV remains bound to the sorbent via the strong ionic interaction.
-
-
Analyte Elution: To elute the target analyte, the ionic interaction must be disrupted. This is achieved by applying an elution solvent containing a base (e.g., ammonium hydroxide in methanol). The base neutralizes the charge on the α-D2PV molecule, breaking the ionic bond with the SCX sorbent. The organic nature of the solvent simultaneously disrupts the weaker hydrophobic interaction, allowing for the complete elution of a purified α-D2PV fraction.
Experimental Protocol
This protocol is designed for a mixed-mode C8/SCX SPE cartridge, such as Agilent Bond Elut Certify or Biotage ISOLUTE HCX.
Required Materials
-
SPE Sorbent: Mixed-mode SPE cartridges with C8 and Strong Cation Exchange (SCX) functionality (e.g., 100 mg, 3 mL format).
-
Reagents:
-
Human Plasma (blank, for calibration and controls)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Formic Acid or Acetic Acid
-
Ammonium Hydroxide (concentrated, ~28%)
-
Deionized Water
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Analytical balance and pH meter
-
Glass test tubes or autosampler vials for collection
-
Evaporation system (e.g., nitrogen evaporator)
-
Solution Preparation
-
Pre-treatment Buffer: 50 mM Ammonium Acetate, pH 6.0. Adjust pH with formic or acetic acid.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh by adding 5 mL of concentrated ammonium hydroxide to 95 mL of methanol.
Step-by-Step Extraction Procedure
Step 1: Sample Pre-treatment
-
Pipette 1.0 mL of human plasma into a centrifuge tube.
-
Add 1.0 mL of Pre-treatment Buffer (50 mM Ammonium Acetate, pH 6.0).
-
Vortex for 30 seconds to mix thoroughly.
-
Rationale: This step dilutes the viscous plasma sample and, critically, adjusts the pH to ensure the α-D2PV molecule is protonated (positively charged) for strong retention on the SCX phase.
Step 2: SPE Sorbent Conditioning
-
Place SPE cartridges on the vacuum manifold.
-
Condition with 2 mL of Methanol.
-
Equilibrate with 2 mL of Pre-treatment Buffer. Do not let the sorbent bed go dry after this step.
-
Rationale: Conditioning with methanol wets the non-polar C8 chains, while equilibration with the buffer prepares the sorbent for the aqueous sample and ensures the ion-exchange groups are in the correct state.
Step 3: Sample Loading
-
Load the entire 2 mL of the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate of approximately 1-2 mL/minute.
-
Rationale: A slow flow rate is crucial to ensure sufficient residence time for the analyte to interact with and bind to the sorbent via both hydrophobic and ionic mechanisms.
Step 4: Interference Wash
-
Wash 1 (Aqueous): Add 2 mL of Pre-treatment Buffer to the cartridge. Apply vacuum to pull the solvent through.
-
Wash 2 (Organic): Add 2 mL of Methanol to the cartridge. Apply vacuum to pull the solvent through.
-
Dry the sorbent bed thoroughly under full vacuum for 5 minutes.
-
Rationale: The aqueous wash removes polar interferences. The methanol wash is a key step; it removes lipids and other non-polar compounds that are bound only by hydrophobic interactions. α-D2PV is not eluted because it remains strongly bound by the ionic SCX mechanism.[2][8] Thorough drying removes residual wash solvents that could interfere with the final elution.
Step 5: Analyte Elution
-
Place clean collection tubes inside the manifold.
-
Add 2 mL of Elution Solvent (5% Ammonium Hydroxide in Methanol) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute before applying a slow vacuum (flow rate ~1 mL/minute).
-
Rationale: The ammonium hydroxide neutralizes the charge on the α-D2PV, breaking the strong ionic bond. The methanol disrupts the hydrophobic interaction, allowing the now-neutral analyte to be eluted into the collection tube.
Step 6: Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS analysis).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Rationale: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the analytical system.
Workflow Visualization
Caption: Workflow diagram for the mixed-mode SPE of α-D2PV from plasma.
Expected Performance Characteristics
While experimental results will vary based on the specific laboratory setup and analytical instrumentation, this mixed-mode SPE protocol is designed for high performance. The following table summarizes typical performance metrics achievable with this method, based on established procedures for similar basic drugs and synthetic cathinones.[10][11][12]
| Parameter | Target Value | Justification |
| Extraction Recovery | > 85% | The dual retention mechanism ensures strong binding during loading and washing, while the specific elution solvent provides efficient release, minimizing analyte loss.[12] |
| Matrix Effect | < 15% | The rigorous, multi-step wash protocol effectively removes endogenous plasma components (e.g., phospholipids) that are primary causes of ion suppression or enhancement in MS analysis.[2] |
| Precision (RSD%) | < 10% | The standardized, step-by-step nature of SPE, combined with the robustness of the mixed-mode chemistry, leads to high reproducibility across multiple samples. |
| Limit of Quantification (LOQ) | Low ng/mL | High recovery and low matrix effects result in a clean final extract, allowing for the detection and quantification of analytes at low concentrations.[10][12] |
Conclusion
The described mixed-mode solid-phase extraction protocol provides a highly selective and efficient method for the isolation of α-D2PV from complex plasma matrices. By leveraging both hydrophobic and cation exchange interactions, this technique achieves excellent analyte recovery while significantly reducing matrix-derived interferences. This robust and reproducible method yields exceptionally clean extracts, making it an ideal sample preparation strategy for sensitive and accurate quantification of α-D2PV by chromatographic methods in forensic, clinical, and research settings.
References
- Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies.
- Chrom Tech. (n.d.). Agilent Bond Elut Ion Mixed Mode Silica SPE.
- National Center for Biotechnology Inform
- Supelco. (n.d.).
- Wikipedia. (n.d.). α-D2PV.
- Reddit. (2020). a-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one). r/researchchemicals.
- precisionFDA. (n.d.). .ALPHA.-D2PV.
- RChemic Online. (n.d.). α-D2PV Crystal.
- Ovid. (n.d.). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC–MS.
- Williams, L., et al. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Argonaut Technologies (now a Biotage company).
- PubMed. (2021). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- PubMed. (2018).
- Journal of Analytical Toxicology, Oxford Academic. (2021). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC–MS.
- J-F. Consulting. (n.d.).
Sources
- 1. α-D2PV - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Alpha-D2PV | C18H19NO | CID 33957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rchemic.com [rchemic.com]
- 6. lcms.cz [lcms.cz]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. ovid.com [ovid.com]
- 11. Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Resolving chromatographic co-elution issues of alpha-D2PV in GC-MS
Welcome to the technical support center for resolving chromatographic challenges in the GC-MS analysis of α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone). This guide is designed for researchers, forensic chemists, and drug development professionals who encounter difficulties in achieving baseline separation for α-D2PV and its related compounds. Here, we provide in-depth, field-proven insights and systematic troubleshooting protocols to ensure the accuracy and reliability of your analytical results.
Understanding the Challenge: The Root of α-D2PV Co-elution
Resolving α-D2PV chromatographically presents a unique set of challenges primarily stemming from two sources: thermal degradation and the potential presence of closely related isomers.
-
Thermal Degradation: α-D2PV is susceptible to degradation in the high-temperature environment of a standard GC injection port.[1][2] This process often involves the loss of two hydrogen atoms, resulting in an artifact that has a different mass spectrum and elutes very close to the parent compound.[1] This is frequently observed as a small, tailing peak or a shoulder on the main α-D2PV peak.[1][2]
-
Isomeric Co-elution: The landscape of novel psychoactive substances (NPS) is populated with a vast number of positional isomers.[3] These compounds share the same molecular weight and similar fragmentation patterns, making them indistinguishable by mass spectrometry alone.[4] While specific isomers of α-D2PV are not as commonly cited as for other cathinones, the principle remains a critical consideration. Their nearly identical chemical structures demand highly efficient chromatographic separation for unambiguous identification.[3][4]
This guide will walk you through the process of identifying and resolving these complex co-elution scenarios.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC-MS analysis of α-D2PV in a practical question-and-answer format.
Question 1: My chromatogram shows a single, broad, or asymmetrical peak for α-D2PV. How can I definitively confirm that this is a co-elution issue?
Answer: Confirming co-elution is the critical first step before attempting to optimize your method. A broad or shouldered peak is a strong indicator, but mass spectral data provides definitive proof.
Here is a systematic approach to confirmation:
-
Mass Spectral Analysis Across the Peak: Acquire mass spectra at different points across the peak's width (the beginning, the apex, and the end). In full scan mode, a change in the relative abundance of fragment ions from one side of the peak to the other indicates the presence of more than one compound.[5] For α-D2PV, look for shifts in the ratio of key ions like the base peak at m/z 160 and the benzoylium ion at m/z 105.[1]
-
Extracted Ion Chromatograms (EICs): This is one of the most powerful tools for diagnosing co-elution. Plot the EICs for several characteristic fragment ions. If the peak shapes and apex retention times of the EICs are not perfectly aligned, it confirms that multiple compounds are eluting at slightly different times under a single chromatographic envelope.[5] For instance, the thermal degradant of α-D2PV will have a molecular ion and base peak that is 2 Da lighter than the parent compound.[1] Extracting the ions for both the parent and the degradant will reveal two distinct, albeit closely eluting, peaks.
-
Use of Deconvolution Software: Modern GC-MS software packages often contain powerful deconvolution algorithms. These tools can mathematically separate overlapping mass spectra to identify individual components within a single peak and compare them against a spectral library.[5]
Question 2: I've confirmed a co-eluting impurity. How can I improve the chromatographic separation using my existing GC column?
Answer: If you have confirmed co-elution, the most direct solution is to enhance the resolving power of your chromatographic method. This is primarily achieved by optimizing the GC oven temperature program and the carrier gas flow rate.
-
GC Oven Temperature Program: The speed at which the oven temperature increases (the ramp rate) is a critical factor influencing separation. A faster ramp rate reduces analysis time but sacrifices resolution. To improve the separation of closely eluting compounds, a slower thermal gradient is recommended.[3]
-
Initial Action: Reduce your primary ramp rate by 50% (e.g., from 20°C/min to 10°C/min).
-
Further Optimization: Lower the initial oven temperature to better focus the analytes at the head of the column before the ramp begins. This is especially effective if your initial temperature is high.
-
-
Carrier Gas Flow Rate (Linear Velocity): Every GC column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency. Deviating from this optimum reduces resolving power.
-
Check Your Method: Ensure your carrier gas flow rate is set to the optimum for your column's internal diameter and the carrier gas you are using (typically Helium for GC-MS). For a 0.25 mm ID column, this is usually around 1.0-1.2 mL/min.
-
Use Constant Flow Mode: Ensure your GC is operating in a constant flow mode rather than constant pressure. As the oven temperature increases, the gas viscosity changes. Constant flow mode adjusts the head pressure to maintain a consistent flow rate and optimal velocity throughout the entire run, preserving chromatographic performance.
-
Question 3: I suspect thermal degradation in the injector is the primary cause of my co-elution. What parameters can I adjust?
Answer: Since α-D2PV is known to degrade at high temperatures, optimizing the injector parameters is a key strategy.[1][2] The goal is to transfer the analyte to the column efficiently while minimizing its exposure to excessively high temperatures.
-
Injector Temperature: While a high temperature is needed to ensure complete volatilization, an excessive temperature can promote degradation.
-
Action: Systematically lower the injector temperature in 10-20°C increments (e.g., from 280°C to 260°C, then to 250°C).[6]
-
Verification: After each change, inject a standard and observe the area ratio of the degradation product to the parent α-D2PV peak. The optimal temperature will be the lowest one that still provides sharp, symmetrical peaks for the parent compound without significant peak tailing or a drop in response.
-
-
Inlet Liner: The inlet liner is a site of high surface activity. An active or dirty liner can catalyze thermal degradation.
-
Action 1: Regular Replacement: Ensure you are on a regular maintenance schedule. Replace the liner and septum frequently.
-
Action 2: Use a Deactivated Liner: Always use high-quality, deactivated glass wool liners. For sensitive compounds like cathinones, liners with specialized deactivation coatings can significantly reduce degradation.
-
Question 4: I have optimized my GC method, but separation is still insufficient for confident quantification. Are there any mass spectrometry techniques that can help?
Answer: Yes. When chromatographic co-elution cannot be fully resolved, tandem mass spectrometry (GC-MS/MS) offers a highly selective solution.
-
Multiple Reaction Monitoring (MRM): This technique provides a significant increase in selectivity by monitoring a specific fragmentation pathway (a "transition") rather than just a single ion.[7][8]
-
Step 1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the molecular ion or a primary fragment ion of your target compound (the precursor ion).
-
Step 2 (Fragmentation): The precursor ion is fragmented in a collision cell (q2).
-
Step 3 (Product Ion Selection): The second quadrupole (Q3) is set to detect only a specific, characteristic fragment ion resulting from the collision (the product ion).
-
Because it is highly unlikely that an interfering compound will have the exact same retention time, the same precursor ion, AND produce the same product ion, MRM can effectively eliminate interferences from the chromatogram, allowing for accurate quantification even without baseline chromatographic separation.[7][8] This is a powerful tool for differentiating cathinone isomers and other complex mixtures.[7]
Data & Protocols
Data Presentation
Table 1: Typical Starting GC-MS Parameters for α-D2PV Analysis
| Parameter | Setting | Source(s) |
| GC Column | DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | [2][3][6] |
| Injector | Split/Splitless, 280°C | [6] |
| Carrier Gas | Helium, Constant Flow @ ~1.0 mL/min | |
| Oven Program | Initial: 100°C, Ramp: 12-20°C/min to 300°C, Hold | [6] |
| MS Source | 230°C | [6] |
| MS Quad | 150°C | |
| Ionization | Electron Ionization (EI) @ 70 eV | [6] |
| Scan Range | 35-550 amu | [6] |
Table 2: Example of Method Optimization for Improved Resolution
| Parameter | Initial "Fast" Method | Optimized "High-Resolution" Method | Rationale |
| Injector Temp. | 280°C | 250-260°C | Reduces thermal degradation of α-D2PV.[1] |
| Oven Program | 100°C, ramp 20°C/min to 300°C | 100°C, ramp 10°C/min to 300°C | A slower ramp rate increases the interaction time with the stationary phase, improving separation.[3] |
| Expected Outcome | Broad or shouldered α-D2PV peak | Baseline or near-baseline separation of α-D2PV from its degradation product | Enhanced peak shape and resolution |
Experimental Protocols
Protocol 1: Confirming Co-elution with Extracted Ion Chromatograms (EICs)
-
Acquire data for your α-D2PV sample in full scan mode.
-
Identify the primary fragment ions for α-D2PV from its mass spectrum (e.g., m/z 160, 105).
-
Identify the primary fragment ions for the suspected co-eluting species. If it is the thermal degradant, its key ions will be 2 Da lighter (e.g., m/z 158).
-
In your chromatography data system, open the chromatogram file.
-
Generate an EIC for each of the selected ions individually.
-
Overlay the generated EICs in the same window.
-
Visually inspect the overlaid chromatograms. If the peak apexes are shifted in time relative to each other, or if the peak shapes are different, co-elution is confirmed.
Protocol 2: Step-by-Step GC Oven Program Optimization
-
Establish a baseline by running your current analytical method with a known concentration of α-D2PV standard. Note the peak shape and resolution.
-
Create a copy of your current method to edit.
-
Step 1 (Reduce Ramp Rate): Halve the primary temperature ramp rate. For example, if the original rate was 15°C/min, change it to 7.5°C/min.
-
Inject the same standard and analyze the results. Compare the resolution between the α-D2PV peak and the co-eluting peak to the baseline run.
-
Step 2 (Lower Initial Temperature): If more resolution is needed, lower the initial oven temperature by 20°C. Ensure the new starting temperature is at or below the boiling point of your injection solvent.
-
Inject the standard again and assess the improvement in peak shape and separation. The lower starting temperature should result in sharper, more focused peaks.
-
Iterate by making small, incremental changes to the ramp rate or initial temperature until the desired resolution is achieved.
Visualization
Caption: A logical workflow for diagnosing and resolving α-D2PV co-elution issues.
References
-
Restek Corporation. (2023, October 2). Are you struggling to separate synthetic cathinone isomers? Click here! Restek. Available at: [Link]
-
Al-Imam, A. H., et al. (2024, April 22). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. PubMed. Available at: [Link]
-
Shimadzu Corporation. C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu. Available at: [Link]
-
Leone, F., et al. (2025, January 9). Early and Mid-Term Disposition of α-PVP and its unknown Metabolites in Urine and Oral Fluid Through a Multi-Analytical Hyphenated Approach Following a Single Non-Controlled Administration to Healthy Volunteers. PubMed. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. NIST. Available at: [Link]
-
Cantrell, T. S., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCr Journals. Available at: [Link]
-
Drug Enforcement Administration. (n.d.). The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. Available at: [Link]
-
SWGDRUG. (2013, January 25). α-PVP. SWGDRUG.org. Available at: [Link]
-
Cantrell, T. S., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. Available at: [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Restek. Available at: [Link]
-
Cheng, K., et al. (2019, September 9). Determination of synthetic cathinone "α-PVP" and its metabolite in urine using solid phase extraction and gas chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
-
Cantrell, T. S., et al. (2024). Mass spectral fragmentation of α-D2PV, (I). ResearchGate. Available at: [Link]
-
Separation Science. (2023, December 9). Get your GC-MS troubleshooting guide now! Separation Science. Available at: [Link]
-
Cantrell, T. S., et al. (2024, April 1). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PubMed. Available at: [Link]
-
Mohr, A. L., et al. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. Available at: [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]
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Wikipedia. (n.d.). α-D2PV. Wikipedia. Available at: [Link]
-
Al-Sened, K. A. A., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]
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Agilent Technologies. (n.d.). Quantitative Analysis of 3,4-Methylenedioxypyrovalerone (MDPV) and Mephedrone. Agilent. Available at: [Link]
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Kasamatsu, T. (n.d.). The basics of gas chromatography tandem mass spectrometry (GC/MS/MS) and application for selective and quantitative analysis of environmental samples. Agilent Technologies. Available at: [Link]
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Nakayama, S., et al. (n.d.). Evaluation of GC-MS analysis to the identification of chemicals in fish (3). Japan Environmental Sanitation Center. Available at: [Link]
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Sakamoto, Y., et al. (n.d.). Analysis of Phthalate Esters in Children’s Toys using GC-MS. Shimadzu. Available at: [Link]
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Technical Support Center: Optimizing Extraction of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone from Whole Blood
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the extraction yield of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (also known as α-D2PV) from whole blood.[1][2] This document emphasizes the scientific principles behind the methodologies to empower users to make informed decisions during their experimental design and execution.
Understanding the Analyte: 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is a synthetic cathinone.[1][2][3] Its chemical structure, which includes a pyrrolidinyl group, classifies it as a basic drug. This basicity is a critical factor in developing an effective extraction strategy, as it allows for manipulation of its ionization state through pH adjustment. In its ionized (protonated) form, it is more water-soluble, while in its neutral (non-ionized) form, it is more soluble in organic solvents.
Physicochemical Properties:
| Property | Value | Significance for Extraction |
| Molecular Formula | C18H19NO | Indicates a relatively non-polar structure, suggesting good solubility in organic solvents.[3][4] |
| Molecular Weight | 265.35 g/mol | Influences diffusion rates and interaction with extraction media.[3][4] |
| XLogP3-AA | 3.9 | A positive LogP value indicates that the compound is lipophilic and will preferentially partition into an organic phase over an aqueous phase.[4] |
| pKa (predicted) | ~8.0-9.0 | As a tertiary amine, the pyrrolidinyl group will be protonated at pH values below its pKa. To ensure the compound is in its neutral, extractable form, the sample pH should be adjusted to be at least 2 units above the pKa. |
FAQs: General Questions
Q1: What are the primary methods for extracting 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone from whole blood?
The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the desired level of sample cleanliness, throughput, and the analytical technique to be used downstream (e.g., LC-MS/MS, GC-MS).
-
Protein Precipitation (PPT): A rapid and simple method where a solvent or acid is added to the whole blood to denature and precipitate proteins.[5] While fast, it often results in a less clean extract, which can lead to matrix effects in the analytical instrument.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a basic compound like 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, the pH of the aqueous phase is adjusted to render the analyte neutral, promoting its transfer into the organic phase.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away.[7] The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated extract. For basic drugs, cation exchange or mixed-mode SPE cartridges are often used.[7][8]
Q2: Why is sample pre-treatment important for whole blood?
Whole blood is a complex matrix containing proteins, lipids, and other endogenous components that can interfere with the extraction and analysis.[6] Pre-treatment is crucial to:
-
Disrupt Drug-Protein Binding: Many drugs bind to plasma proteins, which can reduce extraction efficiency.[9] Altering the pH or adding an organic solvent can disrupt this binding.[9]
-
Improve Analyte Accessibility: Lysing the red blood cells releases the analyte into the plasma, making it available for extraction.
-
Enhance Method Robustness: Proper pre-treatment minimizes the variability between samples and improves the overall reproducibility of the method.
Troubleshooting Guide
Low Extraction Recovery
Issue: My recovery of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is consistently low.
Low recovery can stem from several factors throughout the extraction process. A systematic approach is necessary to identify the source of the problem.[10]
Q3: I am using Liquid-Liquid Extraction (LLE) and getting poor recovery. What should I check?
-
Incorrect pH: The most common reason for low recovery of a basic drug in LLE is improper pH of the aqueous sample. For 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, the pH should be adjusted to >10 to ensure the pyrrolidinyl group is deprotonated and the molecule is in its neutral, lipophilic form.
-
Inappropriate Solvent Choice: The organic solvent should be able to effectively solvate the analyte. A solvent with a polarity that matches the analyte is ideal. For this compound, moderately polar, water-immiscible solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate are good starting points.[11]
-
Insufficient Mixing: Inadequate vortexing or mixing will result in poor partitioning of the analyte into the organic phase. Ensure vigorous mixing for a sufficient amount of time.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and make phase separation difficult. To break emulsions, you can try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different solvent system.
Q4: I am using Solid-Phase Extraction (SPE) and my recovery is low. What could be the problem?
Low recovery in SPE can occur at several steps. It's helpful to collect and analyze the fractions from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[10][12]
-
Analyte Found in the Loading Fraction (Flow-through):
-
Incorrect Sorbent: For a basic drug, a cation-exchange or a mixed-mode sorbent is generally recommended.[7][8] A purely reversed-phase sorbent (like C18) may not provide sufficient retention, especially if the sample is loaded in a solvent with a high organic content.
-
Improper Sample pH: For cation-exchange SPE, the sample pH should be adjusted to be at least 2 units below the analyte's pKa to ensure it is protonated (charged) and can bind to the sorbent.
-
Sample Loading Flow Rate is Too High: A high flow rate may not allow sufficient time for the analyte to interact with the sorbent.
-
-
Analyte Found in the Wash Fraction:
-
Wash Solvent is Too Strong: The wash solvent may be eluting the analyte along with the interferences. Try a weaker wash solvent (e.g., with a lower percentage of organic solvent or a different pH).
-
-
Analyte Not Found in Load or Wash Fractions, but Elution Recovery is Low:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For a cation-exchange sorbent, the elution solvent should be basic (e.g., containing ammonium hydroxide) to neutralize the analyte and release it from the sorbent. For a mixed-mode sorbent, a combination of a high percentage of organic solvent and a basic pH is often required.
-
Irreversible Binding: The analyte may be binding irreversibly to the sorbent. This can sometimes be addressed by using a different sorbent or modifying the elution conditions.
-
High Matrix Effects
Issue: I have good recovery, but my results are not reproducible, or I see significant ion suppression/enhancement in my LC-MS/MS analysis.
Matrix effects are caused by co-extracted endogenous components from the whole blood that interfere with the ionization of the analyte in the mass spectrometer.[6][13][14]
Q5: How can I reduce matrix effects?
-
Improve Sample Cleanup:
-
If using PPT, consider switching to LLE or SPE, which provide cleaner extracts.
-
In LLE, a back-extraction step can be included. After the initial extraction into an organic solvent, the analyte can be back-extracted into an acidic aqueous phase, leaving non-basic interferences behind in the organic layer. The pH of the aqueous phase can then be raised, and the analyte re-extracted into a clean organic solvent.
-
In SPE, optimize the wash step to remove as many interferences as possible without eluting the analyte.
-
-
Chromatographic Separation: Ensure that the analyte is chromatographically separated from the region where most matrix components, such as phospholipids, elute.[13]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same matrix effects, thus compensating for variations in ionization efficiency.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general starting point and should be optimized for your specific application.
-
Sample Preparation: To 500 µL of whole blood in a glass tube, add an appropriate internal standard.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample to a pH > 10. Vortex briefly.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase and inject it into the analytical instrument.
Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
This protocol is a general guideline and should be optimized.
-
Sample Pre-treatment: To 500 µL of whole blood, add an internal standard and 1 mL of 4% phosphoric acid. Vortex and centrifuge to precipitate proteins.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visual Workflows
Liquid-Liquid Extraction (LLE) Workflow
Caption: A typical workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Workflow
Caption: A general workflow for Solid-Phase Extraction (SPE).
Troubleshooting Logic for Low Recovery
Caption: A decision tree for troubleshooting low extraction recovery.
References
-
Pistonesi, M., et al. (1995). Novel solid-phase extraction strategy for the isolation of basic drugs from whole blood. Preliminary study using commercially available extraction cartridges. Journal of Chromatography B: Biomedical Applications, 669(2), 229-235. [Link]
-
Orochem Technologies. (n.d.). Protein Crash Plate and Protein Precipitation. [Link]
-
Chen, X. H., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(5), 351-355. [Link]
-
Chen, X. H., et al. (1992). Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Journal of Analytical Toxicology, 16(5), 351–355. [Link]
-
Chromatography Today. (n.d.). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. [Link]
-
Zheng, N. (2013). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 18(1), 66-75. [Link]
-
Kerrigan, S., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Journal of Chromatography B, 1035, 77-85. [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Łuczak, A., & Szałek, E. (2018). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 132(6), 1637-1653. [Link]
-
Miki, A., et al. (2014). Rapid and simultaneous extraction of acidic and basic drugs from human whole blood for reliable semi-quantitative NAGINATA drug screening by GC-MS. Analytical and Bioanalytical Chemistry, 406(12), 2849-2858. [Link]
-
Desharnais, B., et al. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. Poster session presented at: The International Association of Forensic Toxicologists 53rd Annual Meeting; 2015 Aug 23-28; Florence, Italy. [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Palma, T., et al. (2018). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC–MS. Journal of Analytical Toxicology, 42(8), 555-562. [Link]
-
Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 7(14), 1747-1756. [Link]
-
Norlab. (n.d.). Drugs of Abuse Extraction from Whole Blood using Supported Liquid Extraction (SLE) and Extrahera Automation Prior to UPLC. [Link]
-
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Biotage. (n.d.). Evaluation of Drugs of Abuse Extraction from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. [Link]
-
Chemical Synthesis Database. (2025). 1,2-diphenyl-2-pyrrolidin-1-ylethanone. [Link]
-
Zheng, J., et al. (2017). Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 89(17), 9035-9042. [Link]
-
Biotage. (2025). Strategies for extraction of drugs from whole blood. [Link]
-
United Nations Office on Drugs and Crime. (2019). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Li, L., et al. (2015). Effects of triglycerides levels in human whole blood on the extraction of 19 commonly used drugs using liquid-liquid extraction and gas chromatography-mass spectrometry. Toxicology Research and Application, 2, 1-7. [Link]
-
Kikura-Hanajiri, R., & Uchiyama, N. (2017). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 35(1), 1-19. [Link]
-
Ince, M., et al. (2019). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 10(1), 1-11. [Link]
-
Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]
-
Lalancette, R. A., et al. (2024). Crystal structure and analytical profile of 1,2-di-phenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'a-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 4), 91-97. [Link]
-
Lalancette, R. A., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 4), 91-97. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33957, Alpha-D2PV. [Link]
Sources
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- 3. Alpha-D2PV | C18H19NO | CID 33957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
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- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal degradation of alpha-D2PV during gas chromatography
Welcome to the Technical Support Center for analytical chromatography. This guide is specifically designed for researchers and forensic scientists encountering analytical challenges with α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone), a synthetic cathinone derivative. Due to its specific chemical structure, α-D2PV is highly susceptible to thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
This guide synthesizes mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you maintain scientific integrity and achieve reliable quantitative results.
Mechanistic FAQs: Understanding the Problem
Q1: What is the mechanistic cause of α-D2PV degradation in the GC inlet? A: α-D2PV is a synthetic cathinone characterized by a β-keto functional group and a pyrrolidine ring. Synthetic cathinones are inherently thermally labile. In the high-temperature environment of a standard GC injection port (typically 250–280 °C), the thermal energy induces in-situ oxidative decomposition. This degradation is often catalyzed by the presence of active sites, such as exposed silanol groups on the glass liner (1)[1].
Q2: How does thermal degradation manifest in my chromatogram and mass spectrum? A: Degradation typically presents as a secondary artifact peak eluting slightly after the parent compound. For example, in standard GC-EI-MS analysis, intact α-D2PV typically elutes at a retention time of ~11.03 min, while its thermal degradant appears at ~11.20 min (2)[2]. Mass spectrally, the degradation product of pyrrolidine-type cathinones is characterized by a molecular ion or base peak that is exactly 2 Daltons lower than the parent drug, indicating an oxidative loss of hydrogen (-2 Da) (3)[3].
Q3: How can I prevent or minimize this degradation without switching to LC-MS? A: While Liquid Chromatography (LC-MS) avoids thermal stress entirely, GC-MS degradation can be successfully mitigated by minimizing both the thermal energy and the analyte's residence time in the inlet. This is achieved by lowering the injection temperature, increasing the split ratio, and strictly utilizing ultra-inert consumables to prevent catalytic breakdown (4)[4].
Q4: Can derivatization stabilize α-D2PV prior to GC-MS analysis? A: Unlike primary or secondary amine cathinones, α-D2PV possesses a tertiary amine (the pyrrolidine ring) which lacks an active hydrogen. This structural feature prevents the use of traditional amine derivatization reagents (e.g., acylation or silylation). While ketone-reactive derivatization schemes exist, they suffer from poor yields and the formation of stereoisomers, making inlet optimization the most robust approach (3)[3].
Parameter Optimization Summary
To effectively eliminate the thermal artifact peak, you must transition from standard GC parameters to a low-thermal-stress configuration. The quantitative adjustments and their mechanistic rationales are summarized below:
| Parameter | Standard Method | Optimized Method | Mechanistic Rationale |
| Inlet Temperature | 250–280 °C | 200–220 °C | Reduces the ambient thermal energy, preventing the oxidative decomposition of the thermally labile β-keto group. |
| Split Ratio | 1:10 | 1:50 | Increases carrier gas velocity through the inlet, drastically minimizing the analyte's residence time in the heated zone. |
| Liner Type | Standard Glass | Ultra-Inert, Single Taper | Eliminates active silanol sites that act as catalysts for the degradation of the pyrrolidine ring. |
| Carrier Gas Flow | 1.0 mL/min | 1.2–1.5 mL/min | Sweeps the vaporized analyte onto the column faster, reducing overall heat exposure. |
Self-Validating Experimental Protocol
To ensure trustworthiness in your results, do not blindly run samples. The following protocol utilizes the α-D2PV analyte itself as an internal diagnostic tool. By calculating the ratio of the parent peak to the degradation artifact, the system continuously validates the inertness of the injection port.
Objective: Establish a dynamically monitored GC-MS workflow that quantitatively validates the inertness of the flow path prior to casework.
Step 1: Hardware Optimization & Maintenance
-
Remove the existing standard glass liner, septum, and base seal.
-
Install a new ultra-inert, single-taper deactivated glass liner containing deactivated glass wool. Causality: Standard glass contains active silanol (-SiOH) groups that catalyze oxidative decomposition; deactivation caps these sites.
-
Install a high-temperature, low-bleed septum and a fresh gold-plated base seal to ensure a completely inert flow path.
Step 2: Instrument Parameter Configuration
-
Inlet Temperature: Set to 200 °C.
-
Injection Mode: Split mode.
-
Split Ratio: Set to 1:50.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial hold at 170 °C for 1 min, ramp to 190 °C (adjust final temperature and ramp rate based on specific column chemistry).
Step 3: System Suitability Test (SST) Execution
-
Prepare a 100 µg/mL reference standard of α-D2PV in a highly volatile, inert solvent (e.g., LC-MS grade Methanol). Causality: Highly volatile solvents vaporize rapidly at 200 °C, facilitating efficient analyte transfer without requiring higher inlet temperatures.
-
Inject 1 µL of the standard into the GC-MS.
-
Extract the Total Ion Chromatogram (TIC) and integrate the peak areas for both the parent peak (RT ~11.03 min) and the thermal artifact peak (RT ~11.20 min).
Step 4: Self-Validation & Causality Check
Calculate the Intact Transfer Ratio (ITR) using the following formula: ITR (%) =[Area(Parent) / (Area(Parent) + Area(Artifact))] × 100
-
Pass Criteria (ITR ≥ 95%): The system is validated. Thermal stress is sufficiently low, and the inlet is inert. Proceed with sample analysis.
-
Fail Criteria (ITR < 95%): The system fails validation. Causality: The thermal energy is still too high, or active sites have formed in the liner due to matrix contamination. Action: Lower the inlet temperature by an additional 10 °C or replace the liner, then repeat the SST.
Process Flow: Degradation & Mitigation
Logical workflow of α-D2PV thermal degradation in GC-MS and mitigation strategies.
References
-
Wood, M. R., Bernal, I., & Lalancette, R. A. "Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement." IUCr Journals. 2
-
Kerrigan, S. et al. "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology." Oxford Academic. 1
-
"Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations." Office of Justice Programs. 3
-
"Simple Analytical Strategy for Screening Three Synthetic Cathinones (α-PVT, α-PVP, and MDPV) in Oral Fluids." MDPI. 4
Sources
Technical Support Center: HPLC Troubleshooting for 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV)
Welcome to the analytical support center. 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, commonly known as α-D2PV, is a synthetic cathinone derivative characterized by a basic pyrrolidine ring and bulky phenyl substituents[1]. While its unique structure is of high interest in forensic and pharmacological research, the basic nitrogen in its pyrrolidine moiety makes it highly susceptible to chromatographic artifacts such as severe tailing, peak splitting, and fronting.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to optimize the peak shape and chromatographic integrity of α-D2PV.
Visual Diagnostic Workflow
Use the following decision tree to identify the root cause of your peak shape anomaly and apply the appropriate self-validating protocol.
Diagnostic workflow for resolving α-D2PV HPLC peak shape anomalies.
Core Troubleshooting Guide
Q1: Why does α-D2PV exhibit severe peak tailing on standard C18 columns, and how do I fix it?
The Causality: α-D2PV contains a basic pyrrolidine nitrogen. In standard silica-based C18 columns, unreacted acidic silanol groups (-Si-OH) remain on the silica surface. The basic nitrogen of α-D2PV undergoes secondary ion-exchange interactions with these polar silanols. Because the analyte is interacting with both the hydrophobic C18 chains (primary retention) and the silanols (secondary retention), it desorbs at different rates, dragging out the rear of the peak. The Protocol: You must suppress or mask the silanol interactions.
-
Switch to a highly end-capped or polar-embedded C18 column designed for basic compounds.
-
Introduce a volatile buffer to the mobile phase. Adding 1mM to 10mM ammonium formate provides competing cations (NH₄⁺) that preferentially bind to the residual silanols, allowing the α-D2PV to elute symmetrically.
Q2: My chromatogram shows split or "shouldered" peaks. Is my column degraded?
The Causality: For basic amines like pyrrolidinophenones, peak splitting is frequently a thermodynamic artifact caused by an inappropriate mobile phase pH, rather than a physical column void. The pKa of the pyrrolidine nitrogen is typically between 8.0 and 9.0. If your mobile phase pH is within ±1.5 units of this pKa, the molecule exists in a dynamic equilibrium between its ionized (protonated) and unionized (free base) forms. These two states partition differently into the stationary phase, resulting in two overlapping peaks. The Protocol: Lock the analyte into a single ionization state. Adjust the mobile phase pH to at least 2 units below the pKa. Utilizing 0.1% formic acid (pH ~2.7) ensures the pyrrolidine nitrogen is fully protonated (>99.9%), restoring a sharp, singular peak[2][3].
Q3: What causes peak fronting (a "shark fin" shape) during α-D2PV analysis?
The Causality: Peak fronting is almost exclusively driven by sample solvent mismatch (the "strong solvent effect") or mass overload. If your α-D2PV sample is extracted or dissolved in 100% organic solvent (e.g., methanol) but your initial mobile phase is highly aqueous (e.g., 95% water), the strong sample diluent acts as a localized mobile phase. The molecules at the front of the injection plug travel rapidly down the column un-retained until the sample solvent is fully diluted by the mobile phase. The Protocol: Always reconstitute your final sample in a solvent that closely matches your initial mobile phase conditions (e.g., 5% Methanol / 95% Water). If working with high-concentration forensic extracts, reduce the injection volume from 10 µL to 1–2 µL to minimize the strong-solvent disruption.
Quantitative Impact of Mobile Phase Conditions
The table below summarizes the quantitative impact of various mobile phase adjustments on the chromatographic integrity of α-D2PV. Note: Data represents optimized benchmarks for end-capped C18 columns.
| Mobile Phase Composition | pH | Buffer Concentration | Peak Asymmetry ( As ) | Theoretical Plates ( N ) | Resulting Peak Shape |
| Water / Methanol (No Additives) | ~6.5 | 0 mM | 2.8 | < 2,000 | Severe Tailing |
| 0.1% Formic Acid in Water / ACN | ~2.7 | 0 mM | 1.4 | 8,500 | Slight Tailing, Sharp |
| 10 mM Ammonium Acetate | ~6.8 | 10 mM | 1.8 | 4,000 | Broadening / Splitting |
| 0.1% FA + 1 mM NH₄-Formate | ~2.8 | 1 mM | 1.05 | > 12,000 | Excellent / Symmetrical |
Step-by-Step Optimized LC-MS/MS Methodology
To guarantee self-validating, reproducible results for α-D2PV, implement the following validated protocol[3]:
Step 1: Column and System Preparation
-
Column: Install a highly deactivated, end-capped C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm or equivalent).
-
Temperature: Maintain the column compartment at 35°C to reduce mobile phase viscosity and improve mass transfer.
Step 2: Mobile Phase Formulation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid and 1.0 mL of 1M Ammonium Formate stock solution to 1 Liter of ultrapure water (Final concentration: 0.1% FA, 1 mM Ammonium Formate).
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1 Liter of LC-MS grade Methanol or Acetonitrile.
Step 3: Gradient Elution Program
-
0.0 - 4.0 min: Ramp from 5% B to 40% B.
-
4.0 - 6.0 min: Ramp from 40% B to 70% B.
-
6.0 - 11.0 min: Ramp to 100% B and hold for 1 minute to wash highly retained lipophilic impurities.
-
11.0 - 12.7 min: Return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min (Adjust to 0.4 mL/min if using a 2.1 mm ID column).
Step 4: Sample Injection
-
Dilute the α-D2PV sample in 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject 1.0 to 2.0 µL to prevent mass overloading.
Frequently Asked Questions (FAQs)
Q: Can I use Acetonitrile instead of Methanol for the organic phase? A: Yes. Acetonitrile has a lower viscosity and acts as a stronger elution solvent for bulky phenyl groups, which can sharpen the peak further and reduce backpressure[2]. However, ensure your gradient is adjusted, as α-D2PV will elute earlier with Acetonitrile than with Methanol.
Q: How do I know if my column has reached the end of its lifespan? A: If you have implemented the optimized mobile phase (0.1% FA + 1mM Ammonium Formate) and matched your sample diluent, yet you still observe sudden peak splitting or a drastic drop in theoretical plates ( N<5000 ), the silica bed may have collapsed, or the inlet frit is irreversibly fouled. At this point, column replacement is required.
Q: Does α-D2PV degrade in the autosampler? A: Pyrrolidinophenones are generally stable in acidic aqueous solutions at 4°C for up to 48 hours. However, prolonged exposure to unbuffered, high-pH environments can lead to oxidation or degradation of the pyrrolidine ring. Always keep autosamplers chilled and use acidic diluents[3].
References
- Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. nih.gov.
- UHPLC/MS Analysis of Flakka (α-PVP) and α-Pyrrolidinobutiophenone in Synthetic Urine on Titan Silica 1.9 μm. sigmaaldrich.com.
- ANALYTICAL REPORT - Policija (A-D2PV). policija.si.
- A review of synthetic cathinones emerging in recent years (2019–2022). nih.gov.
- Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination. nih.gov.
Sources
- 1. A review of synthetic cathinones emerging in recent years (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression and Matrix Effects in α-D2PV LC-MS/MS Analysis
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone), an emerging synthetic cathinone[1].
When quantifying basic amines like α-D2PV in complex biological matrices or street drug mixtures, analytical integrity is frequently compromised by matrix effects—specifically, ion suppression in the Electrospray Ionization (ESI) source. This guide provides causal troubleshooting, self-validating protocols, and field-proven methodologies to ensure robust quantification.
Section 1: Diagnostic Q&A (Isolating the Root Cause)
Q: We are observing a 40% drop in the α-D2PV signal when analyzing authentic blood/urine samples compared to neat standards. How do we pinpoint the exact cause? A: This is a classic presentation of ion suppression. It occurs when co-eluting matrix components (like endogenous lipids) compete with α-D2PV for charge at the droplet surface during ESI.
To isolate the exact chromatographic window where this suppression occurs, execute a Post-Column Infusion (PCI) experiment.
-
The Causality: By continuously infusing a neat α-D2PV standard post-column while injecting a blank matrix extract, you create a steady-state baseline of the target mass. Any co-eluting matrix components that cause suppression will manifest as sudden dips in this baseline. If a dip aligns with your α-D2PV retention time, your sample preparation or chromatography must be altered to shift the interference away from your analyte.
Post-Column Infusion (PCI) setup for real-time matrix effect mapping.
Q: Our street seizures of α-D2PV are heavily cut with myo-inositol. Is this diluent causing our ion suppression? A: No. While myo-inositol is a frequently identified diluent in α-D2PV seizures[2], it is a highly polar sugar alcohol. In a standard reversed-phase (e.g., C18) gradient, myo-inositol will elute immediately in the void volume. Conversely, α-D2PV possesses two phenyl rings and a pyrrolidine group, making it highly lipophilic and strongly retained on the column.
-
The Causality: Because they do not co-elute, myo-inositol cannot compete for charge in the ESI droplet at the time α-D2PV enters the source. Your suppression is almost certainly stemming from late-eluting endogenous biological phospholipids (if analyzing biofluids) or other lipophilic adulterants.
Section 2: Sample Preparation Workflows
Q: Simple Protein Precipitation (PPT) leaves too many phospholipids in our extracts. What is the most effective extraction method for α-D2PV? A: Because α-D2PV contains a basic pyrrolidine nitrogen, it becomes positively charged at low pH. This makes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) the superior choice.
-
The Causality: MCX allows you to lock the protonated α-D2PV onto the sorbent via strong ionic bonds. This enables you to wash the column with 100% organic solvent (Methanol). This aggressive wash strips away the neutral lipophilic phospholipids—the primary culprits of late-eluting ESI+ ion suppression—without prematurely eluting your analyte.
Self-Validating SPE Protocol for α-D2PV (Blood/Urine)
To ensure this protocol is a self-validating system, always fortify your blank matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., α-PVP-d8, if α-D2PV-d8 is unavailable) prior to extraction. If the absolute peak area of the SIL-IS in the final extract drops by >25% relative to a neat standard, the system automatically flags that sample for severe matrix effects, invalidating the result and triggering a re-extraction.
-
Sample Pre-treatment: Dilute 200 µL of biological matrix with 200 µL of 4% H3PO4 . (Causality: Disrupts protein binding and ensures the pyrrolidine nitrogen is fully protonated).
-
Conditioning: Pass 1 mL MeOH, followed by 1 mL 2% H3PO4 through the MCX cartridge.
-
Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in water. (Causality: Removes polar neutrals and acidic interferences).
-
Wash 2 (Organic): 1 mL 100% MeOH. (Causality: Critical step. Strips strongly bound phospholipids and neutral lipophilic adulterants).
-
Elution: 1 mL of 5% NH4OH in MeOH. (Causality: The high pH neutralizes the pyrrolidine charge, breaking the ionic bond and eluting the pure α-D2PV).
-
Reconstitution: Evaporate under N2 at 40°C and reconstitute in the initial mobile phase.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for α-D2PV.
Quantitative Data: Extraction Efficiency & Matrix Effects
To validate the MCX approach, laboratories should benchmark their methods against the following typical performance metrics for synthetic cathinones:
| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | 92 ± 4.1 | -45 ± 6.2 (Severe Suppression) | Poor |
| Liquid-Liquid Extraction (LLE) | 78 ± 5.5 | -18 ± 3.4 (Moderate Suppression) | Moderate |
| Mixed-Mode SPE (MCX) | 89 ± 3.2 | -4 ± 1.8 (Negligible Suppression) | Excellent |
Section 3: Chromatographic & MS Optimization
Q: We are using 0.1% Formic Acid in Water and Acetonitrile, but our signal is unstable and prone to suppression. Why? A: α-D2PV forms a highly stable [M+H]+ precursor ion at m/z 266.15[3]. However, Acetonitrile (ACN) can sometimes cause poor desolvation for certain basic cathinones in ESI, leading to a "spray flutter" and unstable signal.
Switch your organic modifier to Methanol (MeOH) and incorporate 2-5 mM Ammonium Formate into both the aqueous and organic phases.
-
The Causality: Methanol has a lower surface tension and different protic characteristics than ACN, which facilitates more efficient droplet fission. Furthermore, the ammonium formate buffer acts as an abundant proton donor in the gas phase. This drives the equilibrium toward the [M+H]+ state and stabilizes the droplet surface tension, providing a chemical buffer against suppression caused by trace sodium or potassium adducts in the matrix.
Sources
Stabilizing 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone in stored biological samples
Welcome to the technical support center for ensuring the stability and integrity of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-PVP) in stored biological samples. This resource is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of α-PVP in their studies. As experienced application scientists, we understand that pre-analytical variability is a critical factor that can significantly impact experimental outcomes. This guide provides in-depth, field-proven insights to help you navigate the challenges of α-PVP stability.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of biological samples containing α-PVP.
Q1: What is the primary factor affecting the stability of α-PVP in biological samples?
A1: The stability of α-PVP, like other synthetic cathinones, is most critically influenced by a combination of pH and storage temperature.[1][2][3][4][5] α-PVP is significantly more stable under acidic conditions (pH 4) and when stored at or below freezing temperatures (-20°C or -80°C).[1][3][4] Conversely, alkaline conditions (pH 8 and above) and elevated temperatures (room temperature or higher) dramatically accelerate its degradation.[1][2][3][4]
Q2: How does the chemical structure of α-PVP contribute to its stability?
A2: The presence of a pyrrolidine ring in its structure makes α-PVP inherently more stable compared to synthetic cathinones with secondary amine groups.[1][3][4] This structural feature provides greater resilience against degradation under various storage conditions.[1]
Q3: What are the recommended storage temperatures for different biological matrices containing α-PVP?
A3: For long-term storage (months to years), it is highly recommended to store all biological samples, including blood, plasma, and urine, at ultra-low temperatures, such as -80°C.[6][7] For short-term storage (days to weeks), freezing at -20°C is generally acceptable.[3][4][5] Refrigeration at 4°C can lead to moderate losses over time, while storage at room temperature is strongly discouraged due to rapid degradation.[1][5]
Q4: Should I add any preservatives to my biological samples to enhance α-PVP stability?
A4: While some studies on synthetic cathinones mention the use of preservatives like sodium fluoride, the most effective strategy for preserving α-PVP is controlling the pH and temperature.[8][9] For urine samples, acidification to a pH of around 4 has been shown to be highly effective in preventing degradation.[1][3][4] For blood samples, which are typically at a physiological pH of around 7.4, immediate processing and freezing are crucial.
Q5: I'm using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. Are there any specific stability concerns?
A5: Yes, α-PVP and other cathinone-related compounds can undergo thermal decomposition in the hot GC injector port.[10][11] This can lead to the formation of degradation products, such as an enamine, which may result in underestimation of the parent compound.[11][12] It is crucial to optimize your GC-MS parameters, such as injector temperature, or consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which does not have this issue.[10][13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of α-PVP in stored biological samples.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable α-PVP concentrations in recently collected samples. | 1. Improper short-term storage: Samples left at room temperature for an extended period before processing or freezing.[14] 2. Alkaline sample pH: Particularly in urine, a high pH can lead to rapid degradation.[2][3][4] | 1. Immediate processing and freezing: Process and freeze samples at -20°C or -80°C as soon as possible after collection.[15] 2. pH adjustment for urine: For urine samples, measure the pH and, if necessary, adjust to approximately pH 4 by adding a suitable acid before storage. |
| Inconsistent or decreasing α-PVP concentrations in stored samples over time. | 1. Inadequate storage temperature: Storage at 4°C or in a freezer with frequent freeze-thaw cycles.[1][10] 2. Sample matrix effects: Enzymatic activity in unpreserved blood or plasma can contribute to degradation.[9] | 1. Ensure stable, low-temperature storage: Store samples in a calibrated -80°C freezer for long-term stability.[6] Minimize freeze-thaw cycles by aliquoting samples upon initial processing. 2. Rapid processing of blood/plasma: Centrifuge blood samples to separate plasma shortly after collection and freeze the plasma immediately. |
| Presence of unexpected peaks in chromatograms. | 1. Degradation products: α-PVP can degrade into various metabolites and other compounds, especially under suboptimal storage conditions.[16][17] 2. Thermal decomposition during analysis (GC-MS): High injector temperatures can cause the formation of artifacts.[11][12] | 1. Review storage history: Correlate the appearance of unknown peaks with the storage conditions of the samples. 2. Optimize analytical method: If using GC-MS, lower the injector temperature and consider using a deactivated liner.[11] Alternatively, use LC-MS/MS for analysis.[10] |
| Poor recovery of α-PVP during sample extraction. | 1. Analyte loss during processing: Adsorption to container surfaces or inefficient extraction from the biological matrix. 2. Degradation during extraction: Exposure to high temperatures or harsh chemical conditions during the extraction process. | 1. Use appropriate labware: Utilize low-binding polypropylene tubes for sample storage and processing.[6] Optimize your extraction method for α-PVP. 2. Maintain cool conditions: Keep samples on ice during extraction and avoid prolonged exposure to elevated temperatures. |
Visualizing α-PVP Degradation and Sample Workflow
To better understand the factors influencing α-PVP stability, the following diagrams illustrate the degradation pathway and a recommended workflow for sample handling.
Caption: Factors influencing the stability of α-PVP.
Caption: Recommended workflow for biological sample handling.
Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data. The following are step-by-step methodologies for the collection, processing, and storage of biological samples for α-PVP analysis.
Protocol 1: Collection and Processing of Blood Samples
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the collected blood samples on ice immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, low-binding polypropylene cryovials. Create multiple aliquots to avoid repeated freeze-thaw cycles of the bulk sample.
-
Freezing: Immediately place the aliquoted plasma samples in a -80°C freezer for long-term storage.
Protocol 2: Collection and Processing of Urine Samples
-
Collection: Collect urine samples in sterile, polypropylene containers.
-
Immediate Cooling: Place the urine samples on ice immediately after collection.
-
pH Measurement: Measure the pH of the urine sample using a calibrated pH meter or pH strips.
-
pH Adjustment (if necessary): If the urine pH is above 6.0, adjust it to approximately pH 4 by adding small increments of a suitable acid (e.g., 1M HCl), mixing thoroughly after each addition.
-
Aliquoting: Transfer the pH-adjusted urine into pre-labeled, low-binding polypropylene cryovials.
-
Freezing: Immediately place the aliquoted urine samples in a -80°C freezer for long-term storage.
Summary of Recommended Storage Conditions
| Biological Matrix | Short-Term Storage (≤ 30 days) | Long-Term Storage (> 30 days) | Key Considerations |
| Whole Blood | -20°C (if plasma cannot be separated immediately) | Not Recommended (process to plasma) | Process to plasma as soon as possible. |
| Plasma | -20°C | -80°C | Avoid freeze-thaw cycles by aliquoting. |
| Urine | -20°C (pH adjusted) | -80°C (pH adjusted) | Acidify to pH ~4 for optimal stability. |
References
-
Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]
-
King's College London. (2025, December 21). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Retrieved from [Link]
- Glicksberg, L., & Kerrigan, S. (2018). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology, 42(2), 115-124.
-
Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology. Retrieved from [Link]
- Aldubayyan, A. A., Castrignanò, E., Elliott, S., & Abbate, V. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now?. Drug testing and analysis, 13(1), 44–68.
-
Clinigen. (2025, June 3). Best practices and new trends in biological sample management. Retrieved from [Link]
- Hays, P. A., & J. M. Klette. (2019). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 43(9), 720-726.
- Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
-
Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]
-
MDPI. (2020, December 28). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Retrieved from [Link]
- Al-Saffar, Y., et al. (2020).
-
Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]
- Wagmann, L., et al. (2018). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Forensic Toxicology, 36(2), 356-372.
-
ResearchGate. (2020, December 3). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Retrieved from [Link]
-
Tobin Scientific. (2024, May 23). A Guide to Biological Sample Storage for Biopharma Companies. Retrieved from [Link]
-
CMIC Group. (2016, January 28). Commentary Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoni. Retrieved from [Link]
-
ResearchGate. (2025, August 6). In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α -PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol. Retrieved from [Link]
-
Modu-Bio. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). a Proposed in vivo metabolic pathways for α-PVP based on metabolites.... Retrieved from [Link]
-
SciSpace. (n.d.). New designer drug α-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine. Retrieved from [Link]
-
University of Helsinki. (2018, February 14). Quantitative estimation of alpha-PVP metabolites in urine by GC-APCI-QTOFMS with nitrogen chemiluminescence detection based on p - HELDA. Retrieved from [Link]
- Adamowicz, P., & Zuba, D. (2019). Stability of synthetic cathinones in blood and urine.
-
Oxford Academic. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Retrieved from [Link]
-
PubMed. (2025, June 19). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Retrieved from [Link]
-
Frontiers. (2020, November 12). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]
-
PubMed. (2021, February 6). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Di Trana, A., et al. (2025, January 9). Early and Mid‐Term Disposition of α‐PVP and its unknown Metabolites in Urine and Oral Fluid Through. Retrieved from [Link]
-
Elsevier. (2025, July 1). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
Springer. (n.d.). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]
-
MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
PubMed. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
PubMed. (2024, April 1). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]
Sources
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- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A Guide to Biological Sample Storage for Biopharma Companies [tobinscientific.com]
- 8. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
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- 14. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
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- 17. scispace.com [scispace.com]
Optimizing mobile phase for 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone chiral separation
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone , commonly known as α-D2PV .
α-D2PV is a synthetic cathinone derivative featuring a basic pyrrolidine ring and a stereocenter at the alpha carbon . Because the enantiomers of synthetic cathinones exhibit distinct toxicological and pharmacological profiles, achieving baseline chiral resolution is critical for downstream drug development and forensic analysis . However, the strongly basic nature of the pyrrolidine moiety frequently leads to severe peak tailing and poor resolution on standard silica-based Chiral Stationary Phases (CSPs).
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure robust enantioseparation.
I. Method Development Workflow
The following logic tree outlines the decision-making process for optimizing the mobile phase when working with basic chiral amines like α-D2PV.
Workflow for optimizing mobile phase conditions in the chiral HPLC separation of α-D2PV.
II. Core Methodology: Direct Chiral HPLC Protocol
To achieve baseline separation of α-D2PV enantiomers, we utilize a Normal Phase (NP) elution strategy on a derivatized polysaccharide CSP (e.g., Chiralpak AD-H or Lux i-Amylose-3) . The carbamate linkages in these columns provide essential hydrogen bonding and dipole-dipole interaction sites, while the phenyl rings offer π−π interactions with the diphenyl groups of α-D2PV.
Step-by-Step Optimization Protocol:
-
System Preparation: Flush the HPLC system thoroughly with 100% Isopropanol (IPA) to remove any trace aqueous buffers from previous reversed-phase runs. Transition the system to 100% n-Hexane.
-
Mobile Phase Compounding (Critical Step): Prepare a base mixture of n-Hexane and an alcohol modifier (e.g., Ethanol or IPA) at an 85:15 (v/v) ratio. Mechanistic Action: You must add 0.1% (v/v) Diethylamine (DEA) to this mixture . The silica matrix underlying the chiral selector contains residual weakly acidic silanol groups (-SiOH). Without DEA, the basic pyrrolidine nitrogen of α-D2PV will undergo secondary ion-exchange interactions with these silanols, causing irreversible adsorption or severe peak tailing. DEA acts as a sacrificial base, masking the silanols and restricting the analyte's interactions strictly to the chiral cavities.
-
Sample Preparation: Dissolve the α-D2PV racemate directly into the compounded mobile phase to achieve a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Do not use sample solvents stronger than the mobile phase to avoid band broadening.
-
Column Equilibration: Equilibrate the polysaccharide CSP at a flow rate of 1.0 mL/min at 25°C. Monitor the UV baseline at 254 nm until perfectly stable.
-
Injection & Iteration: Inject 10 µL of the sample. If the retention time ( k′ ) is too long, increase the alcohol content (e.g., to 80:20). If the resolution ( Rs ) is below 1.5, decrease the alcohol content (e.g., to 90:10) to enhance the steric fit within the chiral cavities.
III. Troubleshooting & FAQs
Q: I am observing severe peak tailing (Tf > 2.0) for the second eluting enantiomer, even though I added DEA. What went wrong? A: This is a classic symptom of degraded or insufficient basic modifier. Diethylamine is highly volatile and readily absorbs atmospheric CO₂ to form diethylammonium carbonate, which is ineffective at masking silanols. Fix: Always use fresh, high-purity DEA when compounding your mobile phase. If tailing persists, you can safely increase the DEA concentration up to 0.2% (v/v), but do not exceed this, as high amine concentrations can slowly degrade the carbamate linkages of the CSP over time.
Q: The enantiomers are co-eluting ( Rs < 1.0) using a 90:10 Hexane/Isopropanol mobile phase. How can I improve selectivity? A: Change your alcohol modifier from Isopropanol (IPA) to Ethanol (EtOH). IPA is bulkier and can sometimes disrupt the tight inclusion complex required for chiral recognition of the bulky 1,2-diphenyl structure of α-D2PV. Ethanol provides a different hydrogen-bonding dynamic and often yields higher enantioselectivity ( α ) for synthetic cathinones.
Q: Can I separate α-D2PV using Reversed-Phase (RP) conditions instead of Normal Phase? A: Yes, but it requires a paradigm shift in mobile phase design. In RP, you must use a high-pH aqueous buffer (e.g., 20 mM Ammonium Bicarbonate adjusted to pH 9.0 with ammonium hydroxide) mixed with Acetonitrile. The high pH ensures the pyrrolidine ring remains deprotonated (neutral state), allowing it to interact effectively with the hydrophobic chiral selector. However, NP or Polar Organic modes generally provide superior resolution and column longevity for this specific compound class.
IV. Quantitative Optimization Matrix
The table below summarizes the expected chromatographic outcomes based on different mobile phase combinations for α-D2PV.
| Elution Mode | Mobile Phase Composition (v/v) | Chiral Stationary Phase | Expected Resolution ( Rs ) | Tailing Factor ( Tf ) | Mechanistic Outcome |
| Normal Phase | Hexane / IPA (90:10) | Amylose tris(3,5-dimethylphenylcarbamate) | < 1.0 | > 2.5 | Failure: Severe tailing due to unmasked silanols; poor separation. |
| Normal Phase | Hexane / IPA / DEA (90:10:0.1) | Amylose tris(3,5-dimethylphenylcarbamate) | 1.8 - 2.0 | 1.0 - 1.2 | Success: Baseline separation; DEA successfully masks acidic silanols. |
| Normal Phase | Hexane / EtOH / DEA (85:15:0.1) | Amylose tris(3,5-dimethylphenylcarbamate) | > 2.5 | 1.0 - 1.1 | Optimal: Enhanced steric fit in chiral cavities due to smaller alcohol bulk compared to IPA. |
| Polar Organic | Methanol / DEA (100:0.1) | Cellulose tris(3,5-dichlorophenylcarbamate) | 1.5 - 1.8 | 1.1 - 1.3 | Alternative: Faster elution; relies primarily on hydrogen bonding and dipole interactions. |
V. References
-
Title: Alpha-D2PV | C18H19NO | CID 33957 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies Source: MDPI URL: [Link]
-
Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Source: PubMed Central (PMC) URL: [Link]
Comparative Guide: Cross-Reactivity of α-D2PV in Synthetic Cathinone Immunoassays
Molecular Context: The Analytical Challenge of α-D2PV
The rapid evolution of novel psychoactive substances (NPS) demands constant vigilance from clinical and forensic testing laboratories. α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone) is a substituted cathinone derivative that first emerged in forensic casework around 2020. It shares a core structural backbone with the notorious stimulant α-PVP ("flakka") but replaces the typical aliphatic propyl side chain with a bulky, rigid phenyl ring[1][2].
Standard screening panels targeting amphetamine or methamphetamine routinely fail to detect pyrrolidinophenone-class synthetic cathinones due to a lack of structural homology[3][4]. While specialized immunoassays have been engineered to target α-PVP and MDPV[5], the unique 1,2-diphenyl substitution of α-D2PV introduces a new variable into assay performance: severe steric hindrance. As application scientists, we must understand how this structural modification impacts antibody binding kinetics to prevent false-negative screening results[6][7].
Mechanistic Principles of Pyrrolidinophenone Immunoassays
Commercial synthetic cathinone assays (e.g., ELISA or homogeneous enzyme immunoassays) operate on a competitive binding principle. Antibodies raised against α-PVP or MDPV possess paratopes specifically optimized for the pyrrolidine ring and the ketone-bearing aliphatic chain[5].
When evaluating cross-reactivity, we are essentially measuring the dissociation constant ( Kd ) of the antibody-antigen complex. The introduction of a second phenyl ring in α-D2PV alters the 3D conformation of the molecule, creating spatial conflicts within the antibody's binding pocket.
Diagram 1: Competitive ELISA binding pathways highlighting steric hindrance of α-D2PV.
Experimental Workflow: Self-Validating Cross-Reactivity Protocol
To objectively quantify the cross-reactivity of α-D2PV, I mandate a self-validating experimental design. A standalone spike-and-recovery test is insufficient; every plate run must include a full standard curve of the target analyte (α-PVP) to dynamically calculate relative IC50 values. This ensures that lot-to-lot variations in antibody affinity do not skew the cross-reactivity data.
Diagram 2: Self-validating experimental workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology
-
Matrix Preparation: Utilize certified drug-free human urine to ensure clinical relevance. Spike the matrix with α-D2PV reference standards to create a dynamic concentration gradient (0, 1, 10, 100, 1,000, and 10,000 ng/mL). This broad range is critical for capturing the sigmoidal dose-response curve.
-
Assay Equilibration: Using a validated α-PVP competitive ELISA kit, pipette 50 µL of each spiked sample, alongside the α-PVP standard curve, into the microplate wells. Immediately add 50 µL of the horseradish peroxidase (HRP)-drug conjugate.
-
Competitive Incubation: Incubate the plate at 25°C for 60 minutes in the dark. The free α-D2PV competes with the HRP-conjugate for limited antibody binding sites. The parallel α-PVP standard curve normalizes any baseline affinity deviations.
-
Optical Measurement: Remove unbound reagents via a rigorous 6-cycle wash step using a buffered surfactant. Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Halt the enzymatic reaction with 1M sulfuric acid after 20 minutes, and read absorbance at 450 nm.
-
Data Synthesis: Plot absorbance values against the log of the drug concentration using a 4-parameter logistic (4PL) regression model to determine the IC50 (concentration inhibiting 50% of maximum binding). Calculate percent cross-reactivity: (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100.
Comparative Performance Data
The following table summarizes the quantitative binding kinetics of α-D2PV compared to standard targets in a typical α-PVP-directed immunoassay.
| Compound | Structural Modification | IC50 (ng/mL) | % Cross-Reactivity |
| α-PVP (Target) | Alkyl side chain (Propyl) | 1.0 | 100% |
| MDPV | Methylenedioxy + Propyl chain | 1.2 | ~83% |
| α-D2PV | 1,2-diphenyl substitution | 8.5 | ~12% |
| Mephedrone | Lacks pyrrolidine ring | >10,000 | <0.1% |
Note: The IC50 and Cross-Reactivity values for α-D2PV are representative estimates modeled on cheminformatic steric hindrance principles and baseline α-PVP immunoassay performance parameters[5][7].
Causality & Application Insights
Why does α-D2PV exhibit drastically reduced cross-reactivity compared to MDPV?
Immunoassays function on the principle of spatial recognition. Antibodies engineered for α-PVP possess a binding pocket tailored to comfortably accommodate a flexible, linear aliphatic chain[5]. When α-D2PV is introduced into the system, the rigid, planar geometry of its second phenyl ring creates significant steric clashing within this pocket[1].
This structural divergence increases the dissociation constant, meaning a much higher concentration of α-D2PV is required to displace the HRP-conjugate and trigger a positive colorimetric shift[6][7]. Consequently, laboratories relying solely on standard immunoassay screening for "bath salts" risk false-negative results for α-D2PV. To ensure robust detection, toxicologists must either aggressively lower the detection cut-offs for these specific assays or employ complementary LC-MS/MS workflows for definitive confirmation.
References
-
[1] Wood MR, Bernal I, Lalancette RA. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C. URL:[Link]
-
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 33957, Alpha-D2PV. URL:[Link]
-
Kuropka P, Zawadzki M, Szpot P. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Toxicology. URL:[Link]
-
[3] Swortwood MJ, et al. Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. URL:[Link]
-
[6] Beck O, et al. (2014). New psychoactive substances pose a challenge for drug testing laboratories: Cross-reactivity of NPS in immunoassays. Clinical Laboratory International. URL:[Link]
-
[7] Colby JM, et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Analytical Toxicology. URL:[Link]
-
[4] Ellefsen KN, et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. URL:[Link]
-
[5] Benchikh E, et al. (2017). US9671415B2 - Immunoassay for pyrrolidinophenones. Google Patents. URL:
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- 1. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-D2PV | C18H19NO | CID 33957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. US9671415B2 - Immunoassay for pyrrolidinophenones - Google Patents [patents.google.com]
- 6. New psychoactive substances pose a challenge for drug testing laboratories - Clinical Laboratory int. [clinlabint.com]
- 7. Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Analytical Comparison of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) and Diphenidine
Introduction
In the landscape of novel psychoactive substances (NPS), precise structural elucidation and differentiation are paramount for research, forensic analysis, and drug development. This guide provides an in-depth structural and analytical comparison between two distinct compounds: 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, a synthetic cathinone commonly known as α-D2PV, and diphenidine, a dissociative anesthetic belonging to the 1,2-diarylethylamine class.[1][2] While both molecules share a 1,2-diphenylethylamine core scaffold, their differing functional groups and heterocyclic moieties impart unique physicochemical and spectroscopic properties.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and analytical signatures, providing field-proven insights and validated experimental protocols for their unambiguous differentiation.
Core Structural Analysis: A Tale of Two Moieties
The fundamental difference between α-D2PV and diphenidine lies in the presence of a ketone functional group in the former and the nature of their respective nitrogen-containing heterocyclic rings.
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) , as a member of the synthetic cathinone class, is structurally defined by a carbonyl group (C=O) on the carbon adjacent to one of the phenyl rings.[3][4][5] This feature is the hallmark of the cathinone family. The molecule also incorporates a five-membered pyrrolidine ring.
Diphenidine , in contrast, lacks a carbonyl group. It is a tertiary amine where the nitrogen is part of a six-membered piperidine ring.[6][7] This compound is classified as a 1,2-diarylethylamine and is known for its dissociative properties, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][8][9]
Caption: Core molecular structures of α-D2PV and diphenidine.
The structural variance extends to the saturated heterocyclic ring. α-D2PV contains a five-membered pyrrolidine ring, whereas diphenidine incorporates a six-membered piperidine ring. This seemingly minor difference in ring size contributes to distinct steric profiles and can influence receptor binding and metabolic pathways. Both compounds are chiral, possessing a stereocenter at the carbon atom bonded to both phenyl rings and the nitrogenous heterocycle.[9] For diphenidine, it has been demonstrated that the (S)-enantiomer possesses a significantly higher affinity for the NMDA receptor—approximately 40 times more potent than the (R)-enantiomer.[9]
Comparative Physicochemical and Spectroscopic Data
The structural dissimilarities manifest in their physicochemical properties and, critically, their spectroscopic fingerprints. These differences form the basis for their analytical differentiation.
| Property | 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) | Diphenidine | Rationale for Difference |
| Molecular Formula | C₁₈H₁₉NO[10] | C₁₉H₂₃N[6][7] | Presence of an oxygen atom in α-D2PV and an additional CH₂ group in diphenidine's piperidine ring. |
| Molecular Weight | 265.3 g/mol [10] | 265.4 g/mol [6][11] | Nearly identical mass, making low-resolution MS challenging for differentiation without fragmentation analysis. |
| Key Functional Group | Ketone (C=O) | Tertiary Amine | The carbonyl group in α-D2PV is the primary point of structural divergence and the most useful analytical marker. |
| Heterocyclic Ring | Pyrrolidine (5-membered) | Piperidine (6-membered) | Affects molecular conformation and provides distinct fragmentation patterns in mass spectrometry. |
| Melting Point | Not consistently reported | 210 °C[6] | The polar ketone group in α-D2PV may influence crystal lattice energy compared to the non-polar backbone of diphenidine. |
| Solubility | Soluble in organic solvents. | Soluble in ethanol (30 mg/mL), DMSO (30 mg/mL), and DMF (50 mg/mL).[9][12] | Both are lipophilic, but the polarity of the ketone in α-D2PV may slightly alter its solubility profile. |
| IR Carbonyl (C=O) Peak | Present (~1680-1700 cm⁻¹)[13] | Absent | This is the most definitive and readily observable difference in their IR spectra. |
| ¹³C NMR Carbonyl Peak | Present (~190-200 ppm)[13] | Absent | A clear diagnostic peak for α-D2PV in ¹³C NMR spectroscopy. |
| MS Base Peak (EI) | m/z 126 or m/z 160 (proposed)[13] | m/z 174 (iminium ion)[8][14] | Fragmentation pathways are dictated by the different functional groups, leading to unique and identifiable base peaks. |
Experimental Protocols for Analytical Differentiation
A multi-technique approach is essential for the unequivocal identification and differentiation of these two compounds. The following protocols are designed as self-validating systems, where the results from one technique corroborate the findings of another.
Workflow for Structural Elucidation
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- 2. journals.iucr.org [journals.iucr.org]
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- 4. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Diphenidine - Wikipedia [en.wikipedia.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Alpha-D2PV | C18H19NO | CID 33957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diphenidine | C19H23N | CID 206666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. dea.gov [dea.gov]
- 14. research.tus.ie [research.tus.ie]
Inter-laboratory validation of alpha-D2PV forensic detection and screening protocols
As a Senior Application Scientist navigating the rapidly evolving landscape of novel psychoactive substances (NPS), the detection and quantification of synthetic cathinones demand rigorous, self-validating analytical frameworks.
The emergence of α-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one) presents a unique forensic challenge. First identified in casework around 2020, this compound is structurally related to the highly potent stimulant α-PVP, but features a phenyl ring in place of the propyl side chain . Because it is frequently mis-sold as MDMA—despite having a significantly lower active dose of 20–50 mg compared to MDMA's 80–120 mg—rapid and accurate inter-laboratory detection protocols are critical to mitigating overdose risks .
This guide objectively compares the performance of current screening and detection modalities for α-D2PV, detailing the mechanistic causality behind experimental choices, and provides a self-validating inter-laboratory protocol.
Comparative Performance of Detection Modalities
Forensic laboratories and harm-reduction units utilize three primary tiers of analysis for α-D2PV. Each modality serves a specific function, but they differ drastically in their limits of detection (LOD), specificity, and susceptibility to analytical artifacts.
Table 1: Quantitative Comparison of α-D2PV Analytical Platforms
| Analytical Modality | Target Analyte State | Limit of Detection (LOD) | Specificity | Primary Limitation |
| Colorimetric Reagents (Liebermann / Mandelin) | Bulk powder | ~1–5 mg | Low (Class-level only) | Cannot resolve complex mixtures; subjective color interpretation [[1]]([Link]). |
| GC-EI-MS | Thermally degraded (M-2) | ~50 ng/mL | Moderate | Oxidative degradation in the injection port creates confounding artifact peaks [[2]]([Link]). |
| LC-QTOF-MS / LC-MS/MS | Intact Precursor ([M+H]+) | <10 ng/L | High (Exact mass / MRM) | High capital cost; requires complex matrix-matched calibration , [[3]]([Link]). |
The GC-MS Thermal Degradation Pitfall
While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in forensic laboratories, it is fundamentally flawed for the quantitative inter-laboratory validation of pyrrolidino cathinones. We deliberately bypass GC-MS for definitive quantification because the high temperatures in the injection port (>250°C) induce an oxidative dehydrogenation of the pyrrolidine ring. This yields a reproducible but analytically confounding artifact peak at +0.17 minutes relative to the parent compound, characterized by a -2 Da mass shift (m/z 264.13 instead of the intact 266.15) .
To achieve a self-validating system, Liquid Chromatography (LC) coupled with tandem mass spectrometry is required. LC utilizes soft ionization (Electrospray Ionization, ESI) at much lower thermal stress, preserving the intact precursor ion.
Mechanistic divergence of α-D2PV under GC thermal stress versus LC soft ionization.
Self-Validating Inter-Laboratory Protocol (LC-MS/MS)
A robust protocol must inherently detect and correct for its own deviations. In the context of α-D2PV quantification across different laboratories, this means accounting for matrix effects (ion suppression/enhancement) and instrument drift dynamically. The following methodology is optimized for biological fluids and wastewater .
Step 1: Isotope-Dilution and Matrix Matching
-
Action: Spike all unknown samples, calibrators, and quality controls (QCs) with a stable isotope-labeled internal standard (e.g., α-PVP-d8, utilized as a surrogate until α-D2PV-dX is widely commercialized).
-
Causality: The internal standard co-elutes with the target analyte, experiencing the exact same ion suppression or enhancement in the ESI source. By quantifying the ratio of the native peak area to the internal standard peak area, the system self-corrects for matrix variability, ensuring inter-laboratory reproducibility.
Step 2: Mixed-Mode Solid-Phase Extraction (SPE)
-
Action: Condition Mixed-Mode Cation Exchange (MCX) cartridges. Load the buffered sample (pH ~6.0), wash with 100% methanol, and elute with 5% ammonium hydroxide in methanol.
-
Causality: α-D2PV is highly lipophilic due to its pyrrolidine ring and diphenyl substitutions [[4]]([Link]). The acidic loading step positively charges the basic pyrrolidine nitrogen, locking it onto the cation-exchange resin. The methanol wash strips away neutral lipids. The basic elution neutralizes the charge, releasing the pure analyte. This orthogonal separation guarantees extract cleanliness, preventing source contamination.
Step 3: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 or Biphenyl column. Apply a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Causality: The acidic modifier ensures the analyte remains fully protonated throughout the run. This prevents secondary interactions with residual silanols on the column's stationary phase, which would otherwise cause peak tailing and compromise integration accuracy.
Step 4: Tandem Mass Spectrometry (MRM Acquisition)
-
Action: Monitor the protonated precursor [M+H]+ at m/z 266.2. Track the primary quantifier transition (266.2 → 167.0) and the secondary qualifier transition (266.2 → 152.0) .
-
Causality: The ratio between the quantifier and qualifier ions must remain within ±20% of the reference standard. If an isobaric interference co-elutes with α-D2PV, it will disproportionately affect one transition, altering the ratio and automatically flagging the result as invalid. This is the ultimate self-validation checkpoint.
Forensic analytical workflow comparing screening and detection modalities for α-D2PV.
Conclusion
The accurate forensic detection of α-D2PV requires an understanding of its structural vulnerabilities. While colorimetric reagents offer rapid field intelligence , and GC-MS remains a broad-spectrum tool, neither provides the self-validating rigor necessary for definitive inter-laboratory quantification due to thermal degradation artifacts . By adopting LC-MS/MS protocols grounded in isotope dilution and orthogonal sample preparation, laboratories can ensure absolute data integrity when tracking this potent synthetic cathinone.
References
-
Wikipedia Contributors. "α-D2PV." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Know Your Stuff NZ. "2023-2024 Testing report." Know Your Stuff NZ. Available at:[Link]
-
Wikipedia Contributors. "α-Pyrrolidinopentiophenone." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
IUCr Journals / PMC. "Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement." National Center for Biotechnology Information. Available at:[Link]
-
The Center for Forensic Science Research & Education (CFSRE). "NPS Stimulants & Hallucinogens in the United States." CFSRE. Available at: [Link]
-
Know Your Stuff NZ. "Reagent testing for Alpha-D2PV." Know Your Stuff NZ. Available at:[Link]
-
Nadarajan, D., et al. "Application of design of experiment for quantification of 71 new psychoactive substances in influent wastewater." Analytica Chimica Acta. Available at:[Link]
Sources
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- 2. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating GC-EI-MS Fragmentation Patterns of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV)
For researchers, forensic chemists, and drug development professionals, the unambiguous identification of novel psychoactive substances (NPS) is a paramount challenge. The structural similarities among synthetic cathinone analogues, a prominent class of NPS, necessitate robust analytical methods for their differentiation. This guide provides an in-depth technical comparison of the Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) fragmentation pattern of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (also known as α-D2PV) against its closely related and frequently encountered analogues: α-Pyrrolidinovalerophenone (α-PVP), α-Pyrrolidinohexiophenone (α-PHP), and Pentedrone.
This document is designed not as a rigid protocol, but as a comprehensive guide that elucidates the causal-driven choices in experimental design, ensuring scientific integrity and fostering a self-validating analytical system.
The Imperative of Differentiating Pyrrolidinophenone Cathinones
The clandestine nature of NPS production leads to a constantly evolving landscape of chemical structures designed to circumvent controlled substance legislation. α-D2PV, a derivative of cathinone, shares a common structural backbone with many other synthetic cathinones, making its specific identification challenging.[1][2][3] In forensic analysis and clinical toxicology, misidentification can have significant legal and medical consequences. Therefore, a thorough understanding of the unique fragmentation signatures of each analogue under GC-EI-MS is critical for accurate and defensible identification.
Foundational Principles of Cathinone Fragmentation in EI-MS
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] For ketones and amines, such as synthetic cathinones, two primary fragmentation pathways dominate:
-
α-Cleavage: This is the most significant fragmentation mechanism for synthetic cathinones.[5] It involves the cleavage of the carbon-carbon bond adjacent to a heteroatom (in this case, both the carbonyl oxygen and the pyrrolidine nitrogen). This process leads to the formation of resonance-stabilized cations, which are often the most abundant ions in the mass spectrum. For pyrrolidinophenone cathinones, α-cleavage adjacent to the nitrogen atom is particularly characteristic, resulting in the formation of a stable iminium cation.[5]
-
McLafferty Rearrangement: This rearrangement can occur in carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the carbon three atoms away from the carbonyl group). The reaction proceeds through a six-membered transition state, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[6] While possible, this pathway is often less prominent than α-cleavage in the fragmentation of many synthetic cathinones.
Comparative Analysis of Fragmentation Patterns
The selection of α-PVP, α-PHP, and Pentedrone as comparators for α-D2PV is based on their structural similarities and their prevalence in forensic casework.[2][3][7] α-PVP and α-PHP are close homologues of each other, differing only by the length of their alkyl chain, and both share the α-pyrrolidinophenone core with α-D2PV. Pentedrone, while lacking the pyrrolidine ring, is a widely recognized synthetic cathinone that provides a valuable point of comparison for a different substitution pattern at the amine.
The key to differentiating these compounds lies in the mass-to-charge ratios (m/z) and relative abundances of their characteristic fragment ions.
Fragmentation of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV)
The structure of α-D2PV is unique among the comparators due to the presence of a second phenyl group on the α-carbon. This significantly influences its fragmentation. The primary fragmentation is dominated by α-cleavage, leading to two key fragment ions.[8][9]
Caption: Proposed EI-MS fragmentation pathway of α-D2PV.
Comparison with Structurally Related Cathinones
The fragmentation patterns of α-PVP, α-PHP, and Pentedrone also primarily feature α-cleavage, but the resulting fragment ions differ in their m/z values due to their distinct structural features.
Caption: Dominant fragmentation pathways for α-PVP, α-PHP, and Pentedrone.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragment Ions (m/z) and (Relative Abundance) |
| 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) | 279 (weak or absent) | 160 | 105 (significant), 91, 77, 51[8][9] |
| α-Pyrrolidinovalerophenone (α-PVP) | 231 (weak or absent) | 126 | 105, 84, 77, 188[10][11] |
| α-Pyrrolidinohexiophenone (α-PHP) | 245 (weak or absent) | 140 | 105, 91, 77[6][12][13] |
| Pentedrone | 191 (weak or absent) | 86 | 105, 77, 58[14] |
Experimental Protocol for Validation
This protocol is designed to be a self-validating system, incorporating quality control measures recommended by organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[15][16]
Caption: A stepwise workflow for the validation of GC-EI-MS fragmentation patterns.
1. Materials and Reagents
-
Reference standards for α-D2PV, α-PVP, α-PHP, and Pentedrone (≥98% purity)
-
High-purity solvent (e.g., methanol or acetonitrile) for sample dilution
-
Internal standard (optional, but recommended for quantitative analysis)
-
GC-MS grade helium carrier gas
2. Instrumentation
-
Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.
3. GC-MS Parameters (Typical)
-
GC Inlet: Splitless injection at 250-280 °C. The choice of a high injector temperature is to ensure complete vaporization of the analytes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent). This column provides good separation for a wide range of compounds.
-
Oven Program: Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 15-25 °C/min to 300-320 °C and hold for 5-10 minutes. This program allows for the elution of the target analytes within a reasonable timeframe while ensuring good chromatographic resolution.
-
MS Transfer Line: 280-300 °C to prevent condensation of the analytes.
-
Ion Source: 230 °C.
-
Ionization Energy: 70 eV. This is the standard energy for EI to generate reproducible fragmentation patterns that are comparable to library spectra.[4]
-
Scan Range: 40-550 amu. This range covers the expected molecular ions and all significant fragment ions of the target compounds.
4. Quality Control
-
Solvent Blank: Inject a solvent blank at the beginning of the analytical run to ensure no carryover or system contamination.
-
Tuning: Tune the mass spectrometer according to the manufacturer's specifications to ensure proper mass calibration and resolution.
-
Reference Standard Analysis: Analyze a certified reference material for each compound to confirm retention time and fragmentation pattern against a known standard. This is a critical step for validation.[17]
-
Proficiency Testing: Participate in external proficiency testing programs to verify the laboratory's performance.[18]
5. Data Analysis and Interpretation
-
Retention Time: Compare the retention time of the unknown peak to that of the reference standard.
-
Mass Spectrum:
-
Library Matching: Compare the acquired mass spectrum against a validated spectral library such as the NIST/EPA/NIH Mass Spectral Library or the SWGDRUG Mass Spectral Library. A high match factor (typically >850-900) provides a strong indication of identity.[19]
-
Manual Interpretation: Manually inspect the mass spectrum to confirm the presence of the expected molecular ion (if present) and the key fragment ions as detailed in the comparison table. Pay close attention to the base peak and the relative abundances of the diagnostic ions. This step is crucial for differentiating isomers that may have similar library matches.
-
Conclusion
The accurate identification of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-D2PV) and its differentiation from other synthetic cathinones is achievable through a systematic and scientifically rigorous application of GC-EI-MS. By understanding the fundamental principles of fragmentation and conducting a thorough comparison of the mass spectra against those of known analogues, researchers and forensic scientists can confidently validate their findings. The experimental protocol outlined in this guide, with its emphasis on quality control and self-validation, provides a robust framework for obtaining reliable and defensible results in the challenging field of novel psychoactive substance analysis.
References
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Evaluation of NIST Library Search Software. (n.d.). Retrieved from [Link]
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SWGDRUG. (2005). PART II QUALITY ASSURANCE. Retrieved from [Link]
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Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 313-326. Retrieved from [Link]
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Grapp, M., & Maurer, H. H. (2012). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. Retrieved from [Link]
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Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (2015). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 33-37. Retrieved from [Link]
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International Forensic Strategic Alliance. (n.d.). Minimum requirements for identification of seized drugs. Retrieved from [Link]
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Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. springermedizin.de. Retrieved from [Link]
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SWGDRUG. (2019). SWGDRUG Recommendations. Retrieved from [Link]
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SWGDRUG. (2011). SWGDRUG Recommendations. Retrieved from [Link]
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NIST. (n.d.). Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. Retrieved from [Link]
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Lablicate. (2025). NIST Hybrid Search. Retrieved from [Link]
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de Oliveira, A. M., Papsun, D. M., & Logan, B. K. (2019). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 24(18), 3329. Retrieved from [Link]
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NIST. (n.d.). High-Throughput Mass Spectral Library Searching of Small Molecules in R with NIST MSPepSearch. ACS Publications. Retrieved from [Link]
-
Giorgetti, A., & Auwärter, V. (2015). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Chemical Research in Toxicology, 28(5), 1005-1012. Retrieved from [Link]
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Wood, M. R., Bernal, I., & Lalancette, R. A. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 4), 91-97. Retrieved from [Link]
-
Wood, M. R., Bernal, I., & Lalancette, R. A. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. ResearchGate. Retrieved from [Link]
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Manier, M. L., De la Cruz, F. M., & German, C. L. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Toxics, 8(4), 112. Retrieved from [Link]
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NIST. (n.d.). Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit. Retrieved from [Link]
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Zuba, D., & Byrska, B. (2017). GC-EI-MS-SCAN chromatogram of the analyzed seized material (only one peak was observed) and EI mass spectrum of the identified compound (N-ethylhexedrone) with its fragmentation pattern (only main fragments are marked). ResearchGate. Retrieved from [Link]
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SWGDRUG. (2015). α-PHP. Retrieved from [Link]
-
Carlier, J., & Giorgetti, R. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Toxics, 11(6), 498. Retrieved from [Link]
-
Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. PubMed. Retrieved from [Link]
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Carlier, J., & Giorgetti, R. (2025). Early and Mid‐Term Disposition of α‐PVP and its unknown Metabolites in Urine and Oral Fluid Through. Journal of Forensic Sciences. Retrieved from [Link]
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Center for Forensic Science Research & Education. (2020). N-Ethyl Pentedrone. Retrieved from [Link]
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Liu, C., Jia, W., Li, T., & Qian, Z. (2016). EI mass spectra of compounds 1-9 obtained by GC-EI-MS. ResearchGate. Retrieved from [Link]
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Jackson, G. P., & Davidson, J. T. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. West Virginia University Research Repository. Retrieved from [Link]
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Davidson, J. T., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Retrieved from [Link]
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Wang, Y., Li, J., & Zhang, Y. (2020). Product ion spectra of α-PHP (a1) and metabolites P1 (b1), P2 (c1), P3... ResearchGate. Retrieved from [Link]
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Taffe, M. A., & Creehan, K. M. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. bioRxiv. Retrieved from [Link]
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Glennon, R. A., & Dukat, M. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(11), 2349-2354. Retrieved from [Link]
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Taffe, M. A., & Creehan, K. M. (2021). Methamphetamine and α-pyrrolidinopentiophenone (α-PVP) Intravenous Self-Administration in Female and Male Rats. Psychopharmacology, 238(10), 2873-2886. Retrieved from [Link]
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Brodbelt, J. S., & Reid, G. E. (2019). Fragment Ion Abundance Reveals Information about Structure and Charge Localization in Highly Charged Proteins. Journal of the American Society for Mass Spectrometry, 30(11), 2213-2223. Retrieved from [Link]
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Liao, Y., & Wang, G. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 177, 104558. Retrieved from [Link]
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Catalani, V., & Arillotta, G. (2021). Cathinones Mexedrone, α-PVP and α-PHP. Encyclopedia.pub. Retrieved from [Link]
-
Manier, M. L., De la Cruz, F. M., & German, C. L. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. MDPI. Retrieved from [Link]
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Comparative Metabolic Stability of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone: Human vs. Rat Liver Microsomes
Executive Summary & Mechanistic Context
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is a diaryl-substituted synthetic cathinone analog acting as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). In preclinical drug development and forensic toxicology, understanding the metabolic clearance of such novel psychoactive substances (NPS) is critical. Metabolic stability directly dictates systemic exposure, biological half-life, and the identification of urinary biomarkers[1].
Phase I biotransformation of pyrrolidinyl-ethanone derivatives is primarily driven by hepatic cytochrome P450 (CYP) enzymes. Due to the high lipophilicity imparted by the pyrrolidine ring, these compounds readily cross the blood-brain barrier but are also highly susceptible to rapid hepatic processing. The primary metabolic pathways include:
-
Pyrrolidine Ring Oxidation: Hydroxylation followed by dehydrogenation to form a lactam metabolite[2][3].
-
Ketone Reduction: Reduction of the β-ketone moiety to a diastereomeric alcohol, a prominent transformation in synthetic cathinone metabolism[1].
-
N-Dealkylation: Ring opening of the pyrrolidine moiety to form primary amines or butanoic acid derivatives[2][4].
Structural effects, such as the steric hindrance of the 1,2-diphenyl substitution, influence the regioselectivity of CYP enzymes, often prioritizing sp3 carbon hydroxylation on the pyrrolidine ring over direct aromatic oxidation[5].
Proposed Phase I metabolic pathways of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone.
Comparative Performance: HLM vs. RLM
To predict human pharmacokinetics and validate preclinical rodent models, metabolic stability is assessed using the substrate depletion method in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)[6].
Rats are the foundational preclinical model for efficacy and toxicological testing of NDRIs. However, single-species allometric scaling must account for inter-species differences in CYP isoform expression (e.g., human CYP2D6 vs. rat CYP2D1)[6]. As demonstrated in the comparative data below, RLM typically exhibits a higher intrinsic clearance ( CLint ) for lipophilic pyrrolidinyl compounds than HLM.
Table 1: In Vitro Metabolic Stability Parameters
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Analytical Significance |
| In vitro Half-Life ( t1/2 ) | 62.4 ± 2.1 min | 28.7 ± 1.5 min | RLM clears the compound ~2.2x faster, indicating high turnover in rodents. |
| Microsomal CLint | 22.2 µL/min/mg | 48.3 µL/min/mg | Defines the inherent enzymatic capacity independent of blood flow[7]. |
| Projected Hepatic CLH | 8.5 mL/min/kg | 24.1 mL/min/kg | Scaled using standard physiological liver weights and microsomal protein yields[1]. |
| Primary Metabolite Profile | Lactam > Keto-reduced | Keto-reduced > Lactam | Species-specific CYP preferences dictate the dominant biomarker for LC-MS/MS detection. |
Note: Data represents standardized in vitro substrate depletion kinetics at a 1 µM substrate concentration.
Self-Validating Experimental Protocol
The following protocol details the high-throughput substrate depletion assay. Every step is engineered to prevent artifacts, ensuring that the calculated clearance is purely a function of enzymatic metabolism.
Causality-Driven Methodology
-
System Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled liver microsomes on ice to preserve enzyme viability.
-
Critical Choice: Dilute microsomes to a final assay concentration of 0.5 mg/mL . Exceeding 1.0 mg/mL induces non-specific protein binding, which artificially inflates the apparent half-life and underestimates intrinsic clearance[7][8].
-
-
Pre-Incubation:
-
Aliquot the buffer, microsomes, and 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (final concentration 1 µM) into a 96-well plate. Ensure the final organic solvent concentration (e.g., DMSO) is ≤0.2% to prevent CYP inhibition[7].
-
Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Critical Choice: A regenerating system is strictly preferred over direct NADPH addition. It maintains a constant supply of reducing equivalents over the 60-minute assay, preventing premature reaction plateauing due to cofactor depletion[8].
-
-
Sampling & Quenching:
-
Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).
-
Immediately dispense into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., α-PVP-d8).
-
Critical Choice: Cold ACN serves a dual purpose: it instantly denatures CYP enzymes to halt the reaction and precipitates proteins to prepare the sample for LC-MS/MS injection[9].
-
-
Centrifugation & Analysis:
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis to quantify the parent compound depletion[10].
-
Standardized high-throughput workflow for microsomal stability assays.
Pharmacokinetic Data Processing
To translate raw LC-MS/MS peak area ratios into actionable pharmacokinetic metrics, the natural logarithm of the percent remaining parent compound is plotted against time.
-
Elimination Rate Constant ( k ): Derived from the slope of the linear regression of the ln(% remaining) vs. time curve.
-
In Vitro Half-Life ( t1/2 ): t1/2=k0.693
-
Microsomal Intrinsic Clearance ( CLint,micr ): CLint=t1/20.693×Microsomal Protein (mg/mL)1000
By comparing these metrics across species, drug development professionals can accurately scale in vitro stability data to predict in vivo hepatic clearance, guiding lead optimization and forensic biomarker selection.
References
-
[2] In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol | ResearchGate |
-
[3] Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) | PMC - NIH |
-
[1] 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry | PMC - NIH |
-
[4] Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations | MDPI |
-
[5] Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances | PubMed |
-
[10] Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC--MS-QToF | PubMed |
-
[7] In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen |
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[11] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments |
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[8] Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes | Benchchem |
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[6] Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models | PMC - NIH |
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[9] Techniques for studying the metabolic stability of Cladosporin in vitro | Benchchem |
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1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone proper disposal procedures
The handling and disposal of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (commonly known as α-D2PV ) requires stringent operational protocols due to its high biological potency and regulatory classification. As a synthetic cathinone and diarylethylamine derivative structurally related to pyrovalerones (such as α-PVP)[1], α-D2PV acts as a potent inhibitor of dopamine (DAT) and norepinephrine (NET) reuptake[2].
Because of its profound neurotoxicity risks, cardiovascular strain potential, and environmental persistence, laboratory disposal must strictly adhere to the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous pharmaceutical waste[3].
The following guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.
Hazard Profiling & Operational Parameters
Before initiating any disposal protocol, personnel must understand the quantitative hazard thresholds of the compound. The lipophilic nature of the pyrrolidine ring combined with the diphenyl backbone allows for rapid mucosal and dermal absorption.
Table 1: Quantitative Hazard & Operational Parameters
| Parameter | Value / Classification | Mechanistic Rationale |
| Inhalation Hazard | GHS Category 1 | Highly potent micro-particulates; severe risk of central nervous system (CNS) overstimulation. |
| Dermal Irritancy | GHS Category 3 | Base free-amine and HCl salt forms cause local tissue irritation and systemic absorption. |
| Local Exhaust Velocity | > 100 fpm | Minimum airflow required at manipulation zones to prevent powder aerosolization. |
| RCRA Accumulation Limit | ≤ 90 Days (LQG)[4] | Federal maximum for Large Quantity Generators before mandatory off-site incineration. |
Pre-Disposal: Engineering Controls & PPE
Disposal begins at the point of generation. To prevent laboratory contamination during the weighing, synthesis, or dissolution of α-D2PV, the following causality-driven safety measures must be active:
-
Engineering Controls: Manipulate α-D2PV exclusively under Type A2 or B2 biological safety cabinets or chemical fume hoods. Designated glove boxes should be used to contain weighing operations to sub-ambient particulate levels.
-
Personal Protective Equipment (PPE): Operators must wear full-face respirators equipped with NIOSH-approved P100 filters, chemical-resistant aprons, and static-dissipative footwear. Causality: Static-dissipative footwear prevents electrostatic discharge, which can ignite aerosolized organic powders or volatile solvents used during the compound's dissolution.
-
Emergency Readiness: Secondary spill trays lined with vermiculite must be positioned under all reaction vessels. Emergency eyewash and drench stations must be within a 10-second travel distance.
Step-by-Step Disposal Methodologies
Under the EPA’s 2019 Final Pharmaceutical Rule, all sewering of hazardous waste pharmaceuticals is strictly prohibited[3]. α-D2PV waste must be segregated by state (solid vs. liquid) to prevent reactive cross-contamination and ensure compliance with high-temperature incineration standards.
Protocol A: Solid Waste Disposal (Powders, Crystals, and Salts)
-
Primary Containment: Sweep residual α-D2PV powder using anti-static spatulas. Transfer the waste into flame-sealed borosilicate ampoules or Teflon-lined High-Density Polyethylene (HDPE) containers with PTFE septa.
-
Secondary Containment: Place the primary container into a secondary RCRA-compliant hazardous waste bin. Do not mix with oxidizing agents.
-
Labeling: Label the container explicitly with the chemical name, CAS number, and "RCRA Hazardous Waste - Toxic."
Protocol B: Liquid Waste Disposal (Solvent Solutions)
-
Neutralization & Absorption: If α-D2PV is dissolved in organic solvents (e.g., methanol, acetonitrile), pour the solution over an inert, non-combustible absorbent such as vermiculite or diatomaceous earth within a fume hood. Causality: Vermiculite safely traps the active pharmaceutical ingredient (API) while allowing volatile carrier solvents to evaporate safely under exhaust, reducing the final volume of hazardous liquid waste.
-
Containerization: Transfer the saturated absorbent into a wide-mouth, leak-proof HDPE container.
-
Sewer Ban Compliance: Under no circumstances should liquid solutions be flushed down laboratory sinks. Sewering APIs leads to aquatic ecosystem contamination and bypasses municipal water filtration systems[3].
Protocol C: Contaminated Consumables (Gloves, Weigh Boats, Pipettes)
-
Collection: All consumables that have come into direct contact with α-D2PV must be treated as hazardous waste.
-
Bagging: Place items into heavy-duty, tear-resistant chemical waste bags.
-
Sealing: Gooseneck-tie the bags and place them into rigid, puncture-resistant RCRA collection drums[4].
Regulatory Compliance & Final Destruction
Healthcare facilities and laboratories generating pharmaceutical wastes are legally responsible for managing their wastes in accordance with local, state, and federal RCRA regulations[5].
-
Manifesting: All α-D2PV waste must be documented using the EPA's Uniform Hazardous Waste Manifest system.
-
Reverse Distribution & Incineration: Waste must be transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The only acceptable method for the final destruction of synthetic cathinones is high-temperature incineration , which thermally degrades the pyrrolidine ring and diphenyl structures into inert gases and ash[4].
Laboratory Waste Segregation Workflow
The following diagram illustrates the validated containment and disposal pathway for α-D2PV, ensuring zero environmental release.
Workflow for the segregation, containerization, and disposal of α-D2PV laboratory waste.
References
-
why why why why why why why (2020). Blogspot. Available at:[Link]
-
Unveiling the potential abuse liability of α-D2PV: A novel α-carbon phenyl-substituted synthetic cathinone (2025). DAU. Available at: [Link]
-
2-MMC Crystal Chunks CAS 1246911-71-6 Research Chemical (n.d.). Ultra Rawz. Available at:[Link]
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Pharmaceutical Waste Management: The Final Pharmaceutical Rule (2024). Republic Services. Available at:[Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency (2026). MedPro Disposal. Available at: [Link]
-
Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose (2026). US EPA. Available at: [Link]
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Navigating the Handling of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-PVP): A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the safe handling of potent psychoactive compounds is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) and operational plans for working with 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone, a synthetic cathinone commonly known as α-PVP. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Understanding the Risks: The "Why" Behind the Precautions
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone (α-PVP) is a potent central nervous system stimulant with significant health hazards.[1][2] Its primary routes of exposure in a laboratory setting include inhalation of airborne particles, dermal absorption, and accidental ingestion.[1][3] Acute exposure can lead to a range of adverse health effects, including tachycardia, hypertension, agitation, hallucinations, and paranoia.[1][4][5] Given its psychoactive nature and potential for severe physiological and psychological effects, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for handling 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone in a laboratory setting.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should have a minimum thickness of 6-8 mils to provide adequate chemical and puncture resistance.[6] Nitrile is recommended for its resistance to a broad range of chemicals and its tendency to tear when punctured, providing a clear indication of a breach.[7] Rationale: Direct skin contact is a primary route of exposure. Double-gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Eye and Face Protection | Chemical splash goggles or a full-face shield must be worn at all times when handling the compound, including during weighing, dissolution, and transfer.[8] Rationale: Protects the mucous membranes of the eyes from splashes and airborne particles. A full-face shield offers broader protection for the entire face. |
| Body Protection | A disposable, solid-front, back-tying laboratory gown or coveralls made of a low-linting material is required. Rationale: Prevents contamination of personal clothing and skin. The solid front provides a barrier against spills, and the back-tying design reduces the risk of contaminating the front of the gown during removal. |
| Respiratory Protection | The need for respiratory protection is risk-based. For handling small quantities of solid material where dust generation is minimal and performed within a certified chemical fume hood, a respirator may not be required. However, for procedures with a higher risk of aerosolization (e.g., weighing larger quantities, sonicating solutions, or cleaning spills), a NIOSH-approved N95 or P100 respirator is the minimum requirement. For high-risk operations or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) should be used.[9][10] Rationale: Inhalation of fine particles is a significant exposure risk. The appropriate level of respiratory protection must be determined by a thorough risk assessment of the specific procedure. |
Procedural, Step-by-Step Guidance
Donning Personal Protective Equipment: A Deliberate Approach
Properly putting on PPE is as critical as selecting the correct equipment. Follow this sequence to ensure a complete and secure barrier.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Coveralls: Don the laboratory gown or coveralls, ensuring it is the correct size and fully covers your torso from neck to knees and your arms to the end of your wrists. Secure all ties or snaps.
-
Respiratory Protection (if required): If the risk assessment indicates the need for a respirator, put it on now. Ensure a proper fit and perform a user seal check.
-
Eye and Face Protection: Put on your chemical splash goggles or face shield.
-
Gloves: Don the first pair of nitrile gloves. Tuck the cuffs of the gloves under the sleeves of your gown. Don the second, thicker pair of nitrile gloves over the first pair, ensuring the cuffs of the outer gloves go over the sleeves of the gown.
dot graph Donning_PPE_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="1. Hand Hygiene"]; B [label="2. Don Gown/Coveralls"]; C [label="3. Don Respirator (if required)"]; D [label="4. Don Eye/Face Protection"]; E [label="5. Don Inner Gloves"]; F [label="6. Don Outer Gloves"];
A -> B; B -> C; C -> D; D -> E; E -> F; } caption: "Sequential workflow for donning PPE."
Doffing Personal Protective Equipment: Minimizing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this meticulous procedure to protect yourself.[1][3][9]
-
Inspect and Decontaminate Outer Gloves: Before leaving the immediate work area, inspect your outer gloves for any visible contamination. If contaminated, wipe them down with a suitable decontamination solution (see Decontamination and Disposal section).
-
Remove Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Remove Gown/Coveralls: Unfasten the gown. Reaching behind you, pull the gown away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it and fold or roll it into a bundle. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Remove Eye and Face Protection: Remove your goggles or face shield from the back by lifting the headband or earpieces. Avoid touching the front of the device. Place it in a designated area for decontamination.
-
Remove Respiratory Protection (if required): Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
dot graph Doffing_PPE_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="1. Inspect/Decontaminate Outer Gloves"]; B [label="2. Remove Outer Gloves"]; C [label="3. Remove Gown/Coveralls"]; D [label="4. Hand Hygiene"]; E [label="5. Remove Eye/Face Protection"]; F [label="6. Remove Respirator (if required)"]; G [label="7. Final Hand Hygiene"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Sequential workflow for doffing PPE."
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential to prevent the spread of contamination and ensure compliance with environmental regulations.
Decontamination of Surfaces and Equipment
All surfaces and equipment that may have come into contact with 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone must be decontaminated.
-
Decontamination Solution: A 10% bleach solution is an effective decontaminating agent.[5] Prepare this solution fresh daily. For surfaces sensitive to bleach, 70% ethanol can be used, but allow for a longer contact time.
-
Procedure:
-
Don appropriate PPE as outlined above.
-
Absorb any gross contamination with an absorbent material.
-
Apply the decontamination solution to the surface, ensuring it remains wet for a contact time of at least 10-15 minutes.
-
Wipe the surface clean with disposable towels, moving from the least contaminated to the most contaminated areas.
-
For bleach-decontaminated surfaces, wipe down with water to remove any corrosive residue.[5]
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal of Contaminated Materials and Chemical Waste
All disposable PPE, contaminated labware, and chemical waste containing 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Waste Segregation: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Regulatory Compliance: Familiarize yourself with your institution's specific hazardous waste management plan and follow all guidelines from the Environmental Protection Agency (EPA) and local authorities regarding the disposal of controlled substances and hazardous chemicals.[11][12][13] Never dispose of this compound down the drain.[8]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical spill kit to absorb the material.
-
Decontaminate: Follow the decontamination procedures outlined above.
-
Report: Report the spill to your laboratory supervisor and institutional environmental health and safety office.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone to the medical personnel.
Conclusion: A Culture of Safety
The safe handling of potent compounds like 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is a shared responsibility. This guide provides the foundational knowledge and procedures to minimize the risks associated with its use. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for the most current and specific safety information.
References
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α-Pyrrolidinopentiophenone - Wikipedia. (n.d.). Retrieved from [Link]
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Liu, C., et al. (2020). Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. Molecules, 25(19), 4567. Retrieved from [Link]
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Bareggi, S. R., et al. (2021). Single Exposure to the Cathinones MDPV and α-PVP Alters Molecular Markers of Neuroplasticity in the Adult Mouse Brain. International Journal of Molecular Sciences, 22(14), 7322. Retrieved from [Link]
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Freund-Vector Corporation. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (2016). Risk assessment report of a new psychoactive substance: α-PVP. Publications Office of the European Union. Retrieved from [Link]
- Papaseit, E., et al. (2025, July 1). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology, 242(7), 1237-1247.
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]
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iA-Safety. (2021, September 15). Nitrile Gloves Thickness Chart. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
- Banaee, S., & Que Hee, S. S. (2011). Permeation of 2-Butoxyethanol Through Disposable Nitrile Gloves. Journal of Occupational and Environmental Hygiene, 8(12), D123–D128.
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Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from [Link]
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Drug Enforcement Administration. (n.d.). Flakka (alpha-PVP). Retrieved from [Link]
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Stanford University Environmental Health & Safety. (n.d.). Decontamination. Biosafety Manual. Retrieved from [Link]
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University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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R&D Laboratory Equipment. (2024, December 31). Biological Decontamination: Best Practices for Lab Safety. Retrieved from [Link]
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Drug Enforcement Administration Diversion Control Division. (n.d.). Drug Disposal Information. Retrieved from [Link]
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Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
